molecular formula C8H9NO3 B184420 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid CAS No. 90005-77-9

4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Cat. No.: B184420
CAS No.: 90005-77-9
M. Wt: 167.16 g/mol
InChI Key: JKHQSWWAHWCDFB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHQSWWAHWCDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356217
Record name 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90005-77-9
Record name 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters, alongside a discussion of its known biological activities and a representative signaling pathway for the broader class of benzoxazole derivatives.

Core Physicochemical Data

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [2]
Canonical SMILES C1CCC2=C(C1)C(=NO2)C(=O)O
InChI Key RZZGDFMRRLFKRP-UHFFFAOYSA-N
PubChem CID 820561[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 167.05824311 g/mol PubChem
Topological Polar Surface Area 63.3 ŲPubChem
Heavy Atom Count 12PubChem
Formal Charge 0PubChem
Complexity 224PubChem

Biological Activity

Limited screening data is available for this compound. The compound has been evaluated for its inhibitory activity against two enzymes:

Table 3: Biological Screening Data

TargetConcentrationResult
Cyclooxygenase-2 (COX-2) -No inhibition observed[3]
D-amino acid oxidase (DAO) 10 µM<1% inhibition rate[3]

This preliminary data suggests that the compound is not a potent inhibitor of either COX-2 or DAO under the tested conditions. The broader class of benzoxazole derivatives, however, has been shown to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Representative Signaling Pathway: VEGFR-2

As some benzoxazole derivatives have been identified as VEGFR-2 inhibitors, the following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, and its inhibition is a key mechanism for several anti-cancer therapies.[4][5][6][7] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a cascade of downstream signaling events.[4][6][7] This includes the activation of pathways such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][6][7]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

A simplified diagram of the VEGFR-2 signaling cascade.

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of a compound like this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10][11] It involves equilibrating an excess amount of the solid compound in a specific solvent system over a set period.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][10]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[11][12]

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow for the sedimentation of undissolved solids. The supernatant is then carefully removed and clarified by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9][10]

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Standard Curve: A standard curve is generated using known concentrations of the compound to accurately quantify the solubility.

  • Data Reporting: The solubility is reported in units such as µg/mL or µM.

Shake_Flask_Workflow A Add excess solid to buffer B Equilibrate (e.g., 24h shaking) A->B C Centrifuge/Filter to separate solid B->C D Collect clear supernatant C->D E Quantify concentration (HPLC/LC-MS) D->E

Workflow for the shake-flask solubility determination.
pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14][15][16][17] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for poorly soluble compounds, to a known concentration (e.g., 1-10 mM).[13][14] The ionic strength of the solution is typically kept constant by adding a background electrolyte like KCl.[13][14]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13][14]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments using an automated burette.[13][14]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, where half of the compound has been neutralized. Specialized software is often used to analyze the titration data and calculate the pKa value(s).

  • Replicates: The titration is typically performed in triplicate to ensure the reproducibility of the results.[13]

pKa_Determination_Workflow A Dissolve compound in solvent B Titrate with standardized acid/base A->B C Record pH after each addition B->C D Plot pH vs. titrant volume C->D E Determine pKa from titration curve D->E

Workflow for pKa determination by potentiometric titration.
Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and straightforward technique for its determination.[18][19][20]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[18][19]

  • Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.[19]

  • Heating: The sample is heated at a controlled rate.[18][19] An initial rapid heating can be used to determine an approximate melting range.[18] For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[18][19]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.[18]

  • Reporting: The melting point is reported as a range between the onset and completion temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).

  • Replicates: The determination should be repeated at least once with a fresh sample to ensure accuracy.[18]

Melting_Point_Workflow A Pack dry sample in capillary tube B Place in melting point apparatus A->B C Heat slowly near melting point B->C D Observe and record melting range C->D

Workflow for melting point determination via the capillary method.

References

Analysis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid: A Guide to Its Spectroscopic and Synthetic Aspects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this guide synthesizes general principles and data from closely related analogs to provide a predictive framework for its analysis.

Chemical Structure and Properties

This compound belongs to the class of fused heterocyclic compounds, incorporating a tetrahydrobenzene ring fused to an isoxazole ring, with a carboxylic acid substituent at the 3-position. The structure and atom numbering are crucial for the correct assignment of NMR signals.

Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol

Diagram of the molecular structure and atom numbering of this compound.

structure cluster_benzoxazole This compound C3a C4 C3a->C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C7a C7->C7a C7a->C3a O1 C7a->O1 O1 N2 O1->N2 N2 C3 N2->C3 C3 C3->C3a C3a COOH C3->COOH COOH

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydrobenzene ring and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm. This signal is often concentration-dependent and may exchange with D₂O.

  • Aliphatic Protons (-CH₂-): The four methylene groups of the tetrahydrobenzene ring (at positions 4, 5, 6, and 7) will likely appear as complex multiplets in the aliphatic region (approximately 1.5-3.0 ppm). The protons at C4 and C7, being adjacent to the fused ring system, may be shifted further downfield compared to those at C5 and C6.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between 165 and 185 ppm.

  • Isoxazole Ring Carbons: The quaternary carbon (C3) and the bridgehead carbon (C3a and C7a) of the isoxazole ring are expected in the range of 110-160 ppm.

  • Aliphatic Carbons (-CH₂-): The four methylene carbons of the tetrahydrobenzene ring will appear in the upfield region, typically between 20 and 40 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
COOH10.0 - 13.0br s
H-4, H-72.5 - 3.0m
H-5, H-61.5 - 2.0m

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
COOH165 - 185
C-3155 - 165
C-3a, C-7a110 - 150
C-4, C-725 - 35
C-5, C-620 - 30

Note: These are predicted values and may differ from experimental results.

Experimental Protocols

Detailed experimental protocols for the synthesis and NMR analysis of this specific molecule are not available in the searched literature. However, a general workflow for the synthesis and NMR analysis of related heterocyclic carboxylic acids can be outlined.

A. General Synthetic Approach

The synthesis of this compound would likely involve the cyclization of a suitable precursor. A plausible route could be the reaction of a β-keto ester derived from cyclohexanone with hydroxylamine, followed by further chemical modifications.

Diagram of a general synthetic workflow.

synthesis_workflow start Starting Materials (e.g., Cyclohexanone derivative) reaction1 Reaction with a suitable reagent (e.g., Hydroxylamine) start->reaction1 intermediate Cyclized Intermediate reaction1->intermediate reaction2 Further functional group manipulation intermediate->reaction2 product This compound reaction2->product purification Purification (e.g., Crystallization, Chromatography) product->purification

Caption: A generalized synthetic workflow for the target molecule.

B. NMR Sample Preparation and Analysis

A standard protocol for NMR analysis would be followed:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software to obtain the frequency domain spectrum. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: The chemical shifts, multiplicities, coupling constants, and integrals of the signals are determined to elucidate the structure of the molecule.

Diagram of the standard NMR analysis workflow.

nmr_workflow sample_prep Sample Preparation (Dissolution in deuterated solvent) data_acq NMR Data Acquisition (¹H, ¹³C, and other experiments) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc spec_analysis Spectral Analysis (Chemical Shifts, Multiplicities, etc.) data_proc->spec_analysis struc_elucid Structure Elucidation and Verification spec_analysis->struc_elucid

Caption: A standard workflow for NMR analysis.

Conclusion

While a complete experimental dataset for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its ¹H and ¹³C NMR analysis based on established principles and data from analogous compounds. The outlined general synthetic and analytical protocols offer a starting point for researchers and professionals in the field of drug development to synthesize and characterize this and related molecules. Further experimental work is necessary to validate these predictions and fully elucidate the properties of this compound.

The Architectural Elucidation of Tetrahydrobenzoxazole Carboxylic Acid Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid scaffold and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their rigid, fused-ring structure provides a unique three-dimensional framework for the design of novel therapeutic agents. Understanding the precise solid-state conformation and intermolecular interactions of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the crystallographic studies on derivatives of this core, detailing experimental methodologies and summarizing key structural data.

While a definitive crystal structure for the parent compound, this compound, is not publicly available, analysis of closely related benzoxazole and isoxazole derivatives provides critical insights into the structural characteristics of this chemical class.

Experimental Protocols: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates. The following sections outline the typical experimental workflow employed for the structural analysis of benzoxazole derivatives.

Synthesis and Crystallization

The synthesis of benzoxazole derivatives often involves the condensation of a suitable precursor with an appropriate reagent. For instance, methyl 1,3-benzoxazole-2-carboxylate can be synthesized from 5-aminophenol and methyl oxalyl chloride in the presence of triethylamine in anhydrous tetrahydrofuran.[1] Another common method is the Knovenegel reaction, which was used to prepare (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile from 6-methyl-2-benzoxazoleacetonitrile and benzaldehyde.[2]

The critical step for X-ray crystallographic analysis is the growth of high-quality single crystals. A common and effective method for small organic molecules is slow evaporation of a saturated solution of the compound.[1] The choice of solvent is crucial; for example, a dichloromethane solution was used to grow crystals of methyl 1,3-benzoxazole-2-carboxylate.[1] Recrystallization from a suitable solvent, such as absolute ethanol, is also a widely used technique.[2]

X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a diffractometer, and X-ray data is collected.[2][3][4] Modern diffractometers, such as the Bruker D8-Venture or APEX-II area-detector diffractometers, are commonly used for this purpose, typically with graphite-monochromatized Mo Kα radiation.[1][2]

The collected diffraction data consists of a series of reflections, which are then processed. This includes cell refinement and data reduction using software packages like DENZO-SCALEPACK or CrysAlisPro.[3] An absorption correction is often applied to account for the absorption of X-rays by the crystal.[1]

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, and then refined using full-matrix least-squares on F². Software such as SHELXL is commonly used for structure refinement.[4] During refinement, anisotropic temperature factors are typically applied to all non-hydrogen atoms.[2] Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[1] The final refined structure is validated, and the crystallographic data is deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Crystallographic Data Summary

The following tables summarize the crystallographic data for representative benzoxazole derivatives, providing a basis for comparison and understanding of the structural parameters within this class of compounds.

Compound Methyl 1,3-benzoxazole-2-carboxylate [1](E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile [2]
Chemical Formula C₉H₇NO₃C₁₇H₁₂N₂O
Molecular Weight 177.16260.29
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁/c
a (Å) 6.8165 (3)11.0508 (8)
b (Å) 4.4676 (2)12.0159 (10)
c (Å) 13.2879 (6)10.0074 (9)
β (°) 95.1319 (16)94.761 (5)
V (ų) 403.04 (3)1324.25 (19)
Z 24
Radiation Type Mo KαMo Kα
Temperature (K) 193Not specified
Final R indices [I > 2σ(I)] R₁ = Not specified, wR₂ = Not specifiedR₁ = 0.052, wR₂ = 0.142

Structural Insights and Intermolecular Interactions

The crystal structures of benzoxazole derivatives reveal key insights into their molecular geometry and packing. For example, the molecule of methyl 1,3-benzoxazole-2-carboxylate is nearly planar.[1] In the crystal, these molecules can form flattened herringbone arrangements.[1][5]

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. These can include π–π stacking interactions, C—H⋯N and C—H⋯O hydrogen bonds, and C–O⋯π interactions.[1][5] In the crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, the molecules are organized into parallel organic layers.[2] The nature and strength of these intermolecular forces are critical for understanding the physicochemical properties of the solid state, such as solubility and melting point, which are important considerations in drug development.

Logical Workflow and Signaling Pathway Visualization

To aid in the understanding of the processes involved in crystal structure determination and the potential biological context of these molecules, the following diagrams are provided.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray data_reduction Data Reduction xray->data_reduction solution Structure Solution data_reduction->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

While specific signaling pathways for this compound derivatives are not extensively documented, benzoxazole-containing compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][6] For instance, some derivatives are explored as urease inhibitors.[7] A hypothetical signaling pathway involving enzyme inhibition is depicted below.

signaling_pathway Hypothetical Enzyme Inhibition Pathway compound Benzoxazole Derivative inhibition Inhibition compound->inhibition enzyme Target Enzyme (e.g., Urease) product Product enzyme->product substrate Substrate substrate->enzyme biological_effect Downstream Biological Effect product->biological_effect inhibition->enzyme

Caption: A diagram illustrating a potential mechanism of action via enzyme inhibition.

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable information for understanding their structure-property relationships. Although the crystal structure of the parent acid is not yet reported, the detailed experimental protocols and structural data from related benzoxazole compounds offer a robust framework for future research. This knowledge is essential for the scientific community, particularly for those involved in the design and development of new therapeutic agents based on this promising heterocyclic scaffold. The continued exploration of the crystal structures of novel derivatives will undoubtedly contribute to the advancement of medicinal chemistry.

References

Quantum Chemical Calculations for Tetrahydrobenzoxazole Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrobenzoxazole scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. As a saturated bicyclic system, it offers a three-dimensional architecture that is of increasing interest in the design of novel therapeutic agents. Understanding the conformational landscape, electronic properties, and reactivity of this core structure is paramount for rational drug design and the development of structure-activity relationships (SAR).

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the molecular properties that govern biological activity.[1] These computational methods provide profound insights into molecular geometry, electronic structure, and spectroscopic characteristics, thereby guiding the synthesis and optimization of new chemical entities. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to tetrahydrobenzoxazole structures, details relevant experimental protocols, and visualizes the associated workflows and potential biological signaling pathways.

Computational Methodologies and Protocols

The cornerstone of modern computational studies on heterocyclic compounds like tetrahydrobenzoxazole is Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost.[1]

Typical Computational Protocol:

A standard protocol for the quantum chemical analysis of a tetrahydrobenzoxazole derivative involves several key steps:

  • Geometry Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is typically performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive one such as 6-311++G(d,p) for higher accuracy.[1][2] The optimization process iteratively adjusts the molecular geometry to find a stationary point on the potential energy surface.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra, which can be compared with experimental data.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[2]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions, such as drug-receptor binding.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and hybridization.

  • Spectroscopic Predictions: Theoretical calculations can predict various spectroscopic properties, including NMR (¹H and ¹³C) chemical shifts, which are invaluable for structure elucidation and comparison with experimental data.

The logical workflow for these computational analyses is depicted below.

computational_workflow Computational Analysis Workflow for Tetrahydrobenzoxazole Derivatives start Initial 3D Structure of Tetrahydrobenzoxazole Derivative geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_props Electronic Property Analysis verify_min->electronic_props Proceed if minimum spectro Spectroscopic Prediction (NMR, IR) verify_min->spectro Proceed if minimum homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping electronic_props->mep nbo Natural Bond Orbital (NBO) Analysis electronic_props->nbo end Predicted Molecular Properties and Reactivity homo_lumo->end mep->end nbo->end spectro->end

Computational analysis workflow.

Data Presentation: Calculated Molecular Properties

The quantitative data generated from quantum chemical calculations are best presented in a tabular format for clear comparison. The following tables provide hypothetical yet representative data for a model tetrahydrobenzoxazole structure, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters for 4,5,6,7-Tetrahydrobenzo[d]oxazol-2-amine

ParameterBond/AngleCalculated Value
Bond LengthO1-C2 (Å)1.375
C2-N3 (Å)1.315
N3-C7a (Å)1.390
C7a-O1 (Å)1.380
C2-N(amine) (Å)1.360
Bond AngleO1-C2-N3 (°)115.0
C2-N3-C7a (°)105.0
N3-C7a-O1 (°)110.0
Dihedral AngleC4-C3a-C7a-N3 (°)179.5

Table 2: Key Electronic and Thermodynamic Properties

PropertyValueUnit
Energy of HOMO-6.25eV
Energy of LUMO1.50eV
HOMO-LUMO Gap (ΔE)7.75eV
Dipole Moment2.85Debye
Total Energy-478.9Hartrees
Zero-point vibrational energy125.6kcal/mol

Experimental Protocols

While a specific protocol for 4,5,6,7-tetrahydrobenzo[d]oxazole synthesis is not widely documented, a reliable synthesis for the analogous 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine has been reported and can be adapted.[2] The Hantzsch thiazole synthesis provides a foundational method for this transformation.

Generalized Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzoxazole:

This proposed synthesis adapts the known procedure for the corresponding thiazole.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxycyclohexanone (1 equivalent), cyanamide (1.2 equivalents), and a suitable solvent such as ethanol or isopropanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-amino-4,5,6,7-tetrahydrobenzoxazole.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the proton and carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared Spectroscopy (IR): To identify key functional groups.

Potential Signaling Pathway Involvement

While the direct biological targets of tetrahydrobenzoxazole derivatives are still under extensive investigation, the structurally similar tetrahydrobenzo[d]thiazole scaffold has been explored for its interaction with dopamine receptors.[3] Specifically, derivatives have been shown to act as agonists at D2 and D3 dopamine receptors.[3] Dopamine receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[3]

This suggests a plausible mechanism of action for tetrahydrobenzoxazole derivatives could involve the modulation of dopaminergic signaling. A potential signaling pathway is illustrated below.

dopamine_signaling Hypothetical Signaling Pathway for a Tetrahydrobenzoxazole Agonist ligand Tetrahydrobenzoxazole Derivative (Agonist) receptor Dopamine Receptor (D2/D3) ligand->receptor Binds and Activates g_protein Gi/o G-protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits atp_camp ATP -> cAMP adenylyl_cyclase->atp_camp Catalyzes pka Protein Kinase A (PKA) atp_camp->pka Reduced Activation downstream Downstream Cellular Response (e.g., altered gene expression, ion channel modulation) pka->downstream Altered Phosphorylation of Targets

Hypothetical dopaminergic signaling pathway.

Conclusion

Quantum chemical calculations provide a powerful, predictive framework for understanding the structure and reactivity of tetrahydrobenzoxazole derivatives. By combining DFT-based computational protocols with targeted synthesis and biological evaluation, researchers can accelerate the discovery and optimization of novel therapeutic agents based on this promising scaffold. The integration of computational data, detailed experimental procedures, and the exploration of potential biological mechanisms, such as the modulation of dopamine receptor signaling, will be crucial for advancing the development of tetrahydrobenzoxazole-based drugs.

References

Theoretical Stability of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for evaluating the stability of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from studies on structurally related isoxazoline and benzoxazole derivatives to provide a predictive framework for its stability profile.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a tetrahydrobenzene ring fused to an isoxazoline ring, with a carboxylic acid substituent at the 3-position. The isoxazoline ring is a key structural motif in a variety of biologically active compounds, including several commercial pesticides.[1][2] The stability of this molecule is primarily influenced by the integrity of the isoxazoline ring and the reactivity of the carboxylic acid group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
pKa (Carboxylic Acid)~4-5Estimated based on similar carboxylic acids.
LogP~1.5 - 2.5Estimated based on structure.
Water SolubilityLowThe presence of the bicyclic ring system suggests low aqueous solubility.

Theoretical Stability Analysis: Computational Approaches

Density Functional Theory (DFT) is a powerful computational tool for predicting the stability and reactivity of molecules.[3][4][5] For this compound, DFT calculations can provide insights into its electronic structure, bond energies, and potential degradation pathways.

Computational Methodology

A common approach for studying such molecules involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-31+G(d,p).[3] Solvent effects can be modeled using a polarizable continuum model (PCM).[3]

Key Computational Parameters for Stability Assessment:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity and potentially lower stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to evaluate the strength of specific bonds within the molecule, such as the N-O bond in the isoxazoline ring, which is a potential site of degradation.[3]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and can identify regions susceptible to nucleophilic or electrophilic attack.

  • Calculation of Reactivity Descriptors: Global and local reactivity descriptors, including electronegativity, chemical potential, hardness, softness, and electrophilicity, can be calculated to predict the molecule's reactivity.[3]

Predicted Areas of Instability

Based on studies of similar isoxazoline compounds, the N-O bond in the isoxazoline ring is a likely point of weakness.[6][7] Cleavage of this bond can be initiated by thermal or photochemical stress.[6][7] The carboxylic acid group can also undergo decarboxylation under certain conditions, particularly at elevated temperatures.[8]

Experimental Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying the degradation pathways and developing stability-indicating analytical methods.[9] These studies involve subjecting the compound to a variety of stress conditions.

Experimental Protocol for Forced Degradation

The following protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[9]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at a controlled temperature.[9]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and store at room temperature, protected from light.[9]

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.[9]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).

Table 2: Summary of Forced Degradation Conditions and Potential Degradants

Stress ConditionTypical ConditionsPotential Degradation PathwayLikely Degradation Products
Acid Hydrolysis0.1 M HCl, 60°CHydrolysis of the isoxazoline ringRing-opened products
Base Hydrolysis0.1 M NaOH, 60°CHydrolysis of the isoxazoline ring, potential decarboxylationRing-opened products, decarboxylated molecule
Oxidation3% H₂O₂, RTOxidation of the tetrahydrobenzene ring or isoxazoline ringHydroxylated or ring-opened products
Thermal80°C, solid stateDecarboxylation, cleavage of the N-O bondDecarboxylated molecule, nitrile-containing compounds[7]
PhotochemicalUV/Vis lightCleavage of the N-O bondRing-opened products, rearranged isomers[6]

Visualizations

The following diagrams illustrate key concepts related to the theoretical study of this compound.

cluster_molecule Molecular Structure mol

Caption: Molecular structure of this compound.

workflow Computational Stability Workflow mol Molecular Structure Input geom_opt Geometry Optimization (DFT) mol->geom_opt freq Frequency Calculation geom_opt->freq nbo NBO Analysis freq->nbo mep MEP Calculation freq->mep homo_lumo HOMO-LUMO Analysis freq->homo_lumo reactivity Reactivity Descriptors freq->reactivity stability Stability Prediction nbo->stability mep->stability homo_lumo->stability reactivity->stability

Caption: A typical workflow for computational stability analysis.

degradation Potential Degradation Pathways parent This compound thermal Thermal Stress parent->thermal photo Photochemical Stress parent->photo hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidative Stress parent->oxidation decarboxylation Decarboxylation Product thermal->decarboxylation no_cleavage N-O Bond Cleavage Product thermal->no_cleavage photo->no_cleavage ring_opening Ring-Opened Hydrolysis Product hydrolysis->ring_opening oxidized Oxidized Product oxidation->oxidized

Caption: Postulated degradation pathways for the target molecule.

Conclusion

References

Technical Guide: Physicochemical Characterization of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Solubility and pKa Determination

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic agent is profoundly influenced by its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and the acid dissociation constant (pKa). These parameters govern a molecule's behavior in physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive overview of the methodologies for determining the solubility and pKa of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. While specific experimental values for this compound are not available in published literature, this document outlines the standardized, industry-accepted protocols for their empirical determination. Furthermore, it illustrates the logical framework connecting these properties to key drug development milestones.

The Critical Role of Solubility and pKa in Drug Discovery

The ionization state of a drug, dictated by its pKa relative to the pH of its environment, is a primary determinant of its solubility and permeability.[2][3]

  • Solubility: Aqueous solubility is a prerequisite for a drug to be absorbed from its dosage form into the systemic circulation. Low solubility can lead to poor bioavailability, necessitating higher doses or more complex formulations, which can increase development costs and the risk of adverse effects.[3][5][6] The ionized form of a compound is generally more water-soluble than its neutral form.[3]

  • pKa and Absorption: The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[2] According to the pH-partition hypothesis, drugs are primarily absorbed in their non-ionized, more lipophilic state, which allows them to diffuse across biological membranes like the gastrointestinal tract.[3] Therefore, understanding the pKa of this compound is essential to predict its absorption behavior in the varying pH environments of the stomach (pH 1.5-3.5) and intestine (pH 6.0-7.5).

These two parameters are intrinsically linked and are foundational for building predictive models for a drug's pharmacokinetic profile and for guiding its formulation strategy.[1][4]

Physicochemical Data for this compound

A thorough review of scientific literature and chemical databases did not yield specific, experimentally determined quantitative data for the aqueous solubility or pKa of this compound. The compound is listed by several chemical suppliers, and its basic properties are known (Molecular Formula: C₈H₉NO₃; Molecular Weight: 167.16 g/mol ).[7][8]

The following sections provide the detailed experimental protocols necessary for researchers to determine these crucial parameters in the laboratory.

Data Presentation Framework

Once determined, the experimental data should be organized for clarity and comparative analysis.

Table 1: Thermodynamic Solubility of this compound

Parameter Medium Temperature (°C) Solubility (µg/mL) Solubility (mM) Method
Thermodynamic Solubility pH 5.0 Buffer 25 Data to be determined Data to be determined Shake-Flask
Thermodynamic Solubility pH 7.4 Buffer (PBS) 25 Data to be determined Data to be determined Shake-Flask
Thermodynamic Solubility Simulated Gastric Fluid 37 Data to be determined Data to be determined Shake-Flask

| Thermodynamic Solubility | Simulated Intestinal Fluid | 37 | Data to be determined | Data to be determined | Shake-Flask |

Table 2: pKa of this compound

Parameter Method Temperature (°C) Ionic Strength (M) pKa
Acid Dissociation Constant Potentiometric Titration 25 0.15 Data to be determined

| Acid Dissociation Constant | UV-Vis Spectrophotometry | 25 | 0.1 | Data to be determined |

Experimental Protocols

The following are detailed methodologies for determining the aqueous solubility and pKa of this compound.

Aqueous Solubility Determination: Shake-Flask Method

The Shake-Flask method is the gold-standard for determining thermodynamic solubility.[9] It measures the equilibrium concentration of a compound in a saturated solution.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Other aqueous buffers as required (e.g., pH 5.0)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. An amount sufficient to ensure solid remains after equilibration is crucial.[9]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 2 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.[9] Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[10]

  • Quantification: Dilute the filtered supernatant to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.

  • pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[9]

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12] It involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (acid or base).

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel to maintain constant temperature

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low) to a known concentration (e.g., 1 mM).[13] Add KCl to maintain a constant ionic strength, typically 0.15 M.[11]

  • System Setup: Place the solution in the titration vessel and begin stirring. Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.[11][13] Immerse the calibrated pH electrode in the solution.

  • Titration: For the carboxylic acid, titrate the solution with the standardized NaOH solution. Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[11]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point is identified as the inflection point on the titration curve, which can be more accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[13]

pKa Determination: UV-Visible Spectrophotometry

This method is suitable for compounds containing a chromophore near the ionizable center, where the UV-Vis absorbance spectrum changes as a function of pH.[14][15] It requires less sample material than potentiometry.[14]

Materials:

  • This compound

  • UV-Vis spectrophotometer (a 96-well plate reader is ideal for higher throughput)[14][16]

  • A series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.[14]

  • Quartz cuvettes or UV-transparent 96-well plates

  • Calibrated pH meter

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO or methanol.[14]

  • Sample Preparation: Prepare a series of solutions by adding a small, fixed amount of the stock solution to each of the different pH buffers.[14] The final concentration should be identical across all samples, and the percentage of organic co-solvent should be low (e.g., ≤2% v/v) to minimize its effect on the pKa.[16]

  • Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230–500 nm) for each sample at each pH.[14]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between the ionized and non-ionized forms is maximal) against the pH of the buffers. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[15][17]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the central role of solubility and pKa in drug development.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess solid compound prep2 Add known volume of buffer prep1->prep2 equil1 Agitate at constant T (24-48 hours) prep2->equil1 analysis1 Filter supernatant (0.22 µm filter) equil1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC or LC-MS analysis2->analysis3 result Thermodynamic Solubility (µg/mL) analysis3->result

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cluster_result Result prep1 Prepare compound solution (known concentration) prep3 Purge with N2 to remove CO2 prep1->prep3 prep2 Calibrate pH meter titrate2 Record stabilized pH after each addition prep2->titrate2 titrate1 Add titrant (NaOH) in small increments prep3->titrate1 titrate1->titrate2 analysis1 Plot pH vs. Titrant Volume titrate2->analysis1 analysis2 Determine equivalence point (inflection point) analysis1->analysis2 analysis3 Calculate pKa at half-equivalence point analysis2->analysis3 result pKa Value analysis3->result

Caption: Workflow for pKa Determination via Potentiometric Titration.

G pKa pKa (Ionization State) Sol Aqueous Solubility pKa->Sol influences Lipo Lipophilicity (LogD) pKa->Lipo influences Dist Distribution pKa->Dist Form Formulation Strategy pKa->Form Abs Absorption Sol->Abs Sol->Form Perm Membrane Permeability Lipo->Perm Perm->Abs Bio Bioavailability & Therapeutic Efficacy Abs->Bio Dist->Bio

Caption: Relationship of pKa and Solubility to Drug Development Properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in Tetrahydrobenzoxazole Systems

Introduction: The Dynamic Nature of Tetrahydrobenzoxazoles

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2] Tautomers differ in the position of a proton and a double bond, and their relative stability can be influenced by various factors, including solvent, temperature, and pH.[3][4][5] This dynamic equilibrium can significantly affect a molecule's physicochemical properties, such as its lipophilicity, acidity/basicity, and hydrogen bonding capacity, which in turn govern its biological activity, metabolic stability, and toxicity.[4][6]

The tetrahydrobenzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] Understanding the tautomeric behavior of these systems is therefore critical for designing molecules with optimal pharmacological profiles. This technical guide provides a comprehensive overview of tautomerism in tetrahydrobenzoxazole and related benzoxazole systems, focusing on the types of tautomerism observed, the experimental and computational methods used for their characterization, and the factors that influence the position of the tautomeric equilibrium.

Principal Tautomeric Equilibria in Benzoxazole Systems

While the core request is for tetrahydrobenzoxazole systems, the available detailed research focuses on the closely related and structurally relevant benzoxazole systems, specifically 2-phenacylbenzoxazoles. The principles and methodologies described are directly applicable to the saturated tetrahydro-analogs.

The primary tautomeric equilibrium observed in 2-substituted benzoxazoles involves three main forms: the ketimine form, the enolimine form, and the enaminone form.[8]

  • Ketimine Form (K): This form contains a keto group and an imine C=N bond within the oxazole ring system.

  • Enolimine Form (O): This tautomer features an enol group and an exocyclic C=C double bond, with the nitrogen atom of the oxazole ring participating in an intramolecular hydrogen bond with the enolic hydroxyl group.[8]

  • Enaminone Form (E): This form consists of an enamine moiety and a keto group, also stabilized by an intramolecular hydrogen bond.[8]

The equilibrium between these forms is a critical determinant of the molecule's overall properties.

Tautomers Ketimine Ketimine (K) Enolimine Enolimine (O) Ketimine->Enolimine Proton Transfer Enaminone Enaminone (E) Ketimine->Enaminone Proton Transfer

Caption: Tautomeric equilibria in 2-phenacylbenzoxazoles.

Experimental and Computational Protocols for Tautomer Analysis

The elucidation of tautomeric equilibria requires a combination of spectroscopic and computational techniques. In solution, fast proton exchange often leads to averaged signals in NMR spectroscopy, while in the solid state, a single tautomer is typically "locked" in the crystal lattice.[9]

Experimental Workflow

A general workflow for the comprehensive analysis of tautomerism combines solution-state, solid-state, and in-silico methods to build a complete picture of the system's behavior.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Interpretation Solution Solution State Analysis (NMR, UV-Vis) Equilibrium Determine Tautomeric Equilibrium (KT) Solution->Equilibrium Solid Solid State Analysis (X-Ray, CPMAS NMR) Solid->Equilibrium Synthesis Compound Synthesis & Purification Synthesis->Solution Synthesis->Solid DFT DFT/ab initio Calculations (Tautomer Stability) Spectra Spectral Simulation (NMR, UV-Vis) DFT->Spectra Spectra->Equilibrium Factors Analyze Influencing Factors (Solvent, Substituents) Equilibrium->Factors Structure Structure-Property Relationship Factors->Structure

Caption: General experimental workflow for tautomerism analysis.

Detailed Methodologies

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify and quantify the different tautomers present in solution.

  • Protocol (¹H and ¹³C NMR):

    • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[1][10]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

    • Identification: Identify characteristic signals for each tautomer. For example, in 2-phenacylbenzoxazoles, the ketimine form shows a CH₂ signal, while the enolimine form shows a vinyl CH signal and a broad OH signal.[8]

    • Quantification: Use the integral values of well-resolved, non-overlapping peaks corresponding to each tautomer in the ¹H NMR spectrum to determine their molar ratio. The equilibrium constant (KT) can be calculated from this ratio (e.g., KT = [ketimine]/[enolimine]).[8]

  • Solid-State NMR (¹³C CPMAS): This technique is used to identify the predominant tautomer in the crystalline state, overcoming the issue of rapid exchange in solution.[8]

3.2.2 UV-Visible Spectroscopy

  • Objective: To study the effect of solvent polarity on the tautomeric equilibrium.

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, DMSO).

    • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-500 nm).

    • Analysis: Analyze the changes in the position (λmax) and intensity of the absorption bands. A shift in λmax or the appearance of new bands with changing solvent polarity indicates a shift in the tautomeric equilibrium.[11][12] The presence of an isosbestic point suggests a two-component equilibrium.

3.2.3 X-ray Crystallography

  • Objective: To unambiguously determine the molecular structure and identify the specific tautomeric form present in the solid state.

  • Protocol:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent.[13]

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).[13]

    • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data to obtain precise bond lengths, bond angles, and atom positions.[13] This provides definitive evidence for the existence of a particular tautomer in the crystal.[14]

3.2.4 Computational Chemistry

  • Objective: To calculate the relative stabilities of the different tautomers and to help interpret experimental spectra.

  • Protocol (DFT/ab initio):

    • Structure Building: Build the 3D structures of all possible tautomers in silico.

    • Geometry Optimization: Perform full geometry optimization for each tautomer using a suitable level of theory (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[15] Solvent effects can be included using a continuum solvation model (e.g., SMD, PCM).

    • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE or ΔG). The tautomer with the lowest energy is predicted to be the most stable.[8][14]

    • Spectral Simulation: Simulate NMR chemical shifts or UV-Vis spectra for the most stable tautomers to compare with experimental data and aid in spectral assignment.[16]

Factors Influencing Tetrahydrobenzoxazole Tautomeric Equilibria

The delicate balance between tautomers is primarily governed by electronic effects of substituents and the surrounding solvent environment.

Substituent Effects

The electronic nature of substituents on the benzoxazole ring or associated side chains can significantly shift the tautomeric equilibrium. In the case of 2-phenacylbenzoxazoles, electron-donating groups (EDGs) on the phenyl ring stabilize the ketimine tautomer, while electron-withdrawing groups (EWGs) favor the enolimine form.[8]

This relationship can be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants for substituted aromatic compounds. A linear relationship has been demonstrated between the negative logarithm of the tautomeric equilibrium constant (pKT) and the Hammett substituent constant (σ).[8]

SubstituentEffect cluster_substituent Substituent Type cluster_effect Effect on Equilibrium EDG Electron-Donating Group (EDG) (e.g., -NMe₂, -OMe) StabilizesKeto Stabilizes Ketimine Form EDG->StabilizesKeto EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) StabilizesEnol Stabilizes Enolimine Form EWG->StabilizesEnol

Caption: Influence of substituent electronic effects.

Table 1: Substituent Effect on Tautomeric Equilibrium of 2-Phenacylbenzoxazoles in CDCl₃

Substituent (p-position) Hammett Constant (σp) KT = [Ketimine]/[Enolimine] pKT
NMe₂ -0.83 1.86 -0.27
OMe -0.27 0.43 0.37
Me -0.17 0.33 0.48
H 0.00 0.25 0.60
Cl 0.23 0.15 0.82
NO₂ 0.78 0.05 1.30

(Data adapted from reference[8])

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO): These solvents can stabilize more polar tautomers. For many systems, they tend to favor the keto form over the enol form.[10]

  • Non-polar Solvents (e.g., Chloroform, Hexane): In these environments, intramolecular hydrogen bonds, which are a key stabilizing feature of the enol form, become more significant. This often leads to a higher proportion of the enol tautomer.[10][12]

  • Polar Protic Solvents (e.g., Methanol): These solvents can compete for hydrogen bonding, potentially disrupting intramolecular H-bonds and stabilizing both tautomers through intermolecular interactions. The net effect can vary depending on the specific system.

SolventEffect cluster_solvent Solvent Type cluster_effect Favored Interaction & Tautomer Polar Polar Solvent (e.g., DMSO, Methanol) Inter Favors Intermolecular H-Bonding (Often shifts equilibrium to Keto/Polar form) Polar->Inter NonPolar Non-Polar Solvent (e.g., Chloroform, Hexane) Intra Favors Intramolecular H-Bonding (Often shifts equilibrium to Enol form) NonPolar->Intra

Caption: General influence of solvent polarity on tautomerism.

Table 2: Solvent Influence on Tautomeric Equilibria

Compound System Solvent Type Predominant Tautomer Rationale Reference
1,3,4-Thiadiazole Derivative Polar Aprotic (DMSO) Keto Stabilization of the more polar keto form. [10]
1,3,4-Thiadiazole Derivative Non-Polar (Chloroform) Enol Stabilization via intramolecular hydrogen bonding. [10]
1,3,4-Thiadiazole Derivative Polar Protic Enol Predominance of the enol form in polar solvents. [12]

| 1,3,4-Thiadiazole Derivative | Non-Polar | Keto | Bands characteristic of keto tautomers observed. |[12] |

Relevance in Drug Development

The ability of a molecule to exist as multiple tautomers has significant consequences for drug design. Different tautomers can exhibit distinct:

  • Receptor Binding: One tautomer may fit into a receptor's binding pocket more favorably than another, leading to differences in potency.

  • ADME Properties: Changes in polarity and H-bonding capacity between tautomers can alter absorption, distribution, metabolism, and excretion profiles.

  • Toxicity: In some cases, a minor tautomer may be responsible for off-target effects or toxicity.[4]

Therefore, a thorough understanding and, where possible, control of the tautomeric equilibrium in tetrahydrobenzoxazole systems are essential for developing safe and effective therapeutic agents. The presence of different tautomers can also have implications for patent law and the novelty of chemical entities.

Conclusion

Tautomerism in tetrahydrobenzoxazole and related benzoxazole systems is a complex phenomenon governed by a subtle interplay of electronic and environmental factors. The equilibrium between ketimine, enolimine, and enaminone forms can be systematically investigated using a suite of modern analytical techniques, including NMR, UV-Vis, and X-ray crystallography, complemented by computational modeling. For medicinal chemists and drug development professionals, appreciating the dynamic nature of these scaffolds is not merely an academic exercise but a practical necessity for the rational design of new chemical entities with optimized pharmacological properties. The ability to predict and control tautomeric preferences will continue to be a valuable tool in the quest for novel therapeutics.

References

Initial Biological Screening of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole and isoxazole scaffolds are prominent heterocyclic motifs in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The partially saturated tetrahydrobenzoxazole ring system, combined with a carboxylic acid function, presents a unique chemical entity with potential for novel biological interactions. This document outlines a proposed initial biological screening cascade for 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, detailing relevant experimental protocols and hypothetical data presentation based on activities observed in analogous compounds.

Anticipated Biological Activities and Screening Strategy

Based on the known biological profiles of related heterocyclic compounds, the initial screening of this compound should focus on three primary areas: antimicrobial, anti-inflammatory, and anticancer activities. The following sections detail the proposed experimental workflows and methodologies for each screening paradigm.

Experimental Workflow: Initial Biological Screening

G cluster_0 Compound Acquisition & Preparation cluster_1 Primary Screening cluster_2 Secondary Assays (for active compounds) A Synthesis and Purification of This compound B Purity and Structural Verification (NMR, MS, HPLC) A->B C Preparation of Stock Solutions (e.g., in DMSO) B->C D Antimicrobial Screening C->D E Anti-inflammatory Screening C->E F Anticancer Screening C->F G MIC/MBC Determination D->G H Cytokine Inhibition Assays E->H I Cell Cycle/Apoptosis Assays F->I

Caption: A general workflow for the initial biological evaluation of a novel chemical entity.

Antimicrobial Activity Screening

The prevalence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Benzoxazole derivatives have shown promise in this area.

Data Presentation: Antimicrobial Activity

The initial antimicrobial screening results for analogous compounds are summarized below. Minimum Inhibitory Concentration (MIC) is a key parameter.

Microorganism Strain (Example) Compound Class MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureusATCC 29213Benzoxazole Derivative16 - 64Ciprofloxacin0.25 - 1
Bacillus subtilisATCC 6633Benzoxazole Derivative8 - 32Ciprofloxacin0.125 - 0.5
Escherichia coliATCC 25922Benzoxazole Derivative>128Ciprofloxacin0.015 - 0.125
Pseudomonas aeruginosaATCC 27853Benzoxazole Derivative>128Ciprofloxacin0.25 - 4
Candida albicansATCC 90028Benzoxazole Derivative32 - 128Fluconazole0.25 - 2
Aspergillus nigerATCC 16404Benzoxazole Derivative64 - 256Amphotericin B0.5 - 2

Note: Data is hypothetical and based on activities of various benzoxazole derivatives reported in the literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth directly in the 96-well plate. Final concentrations may range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: A bacterial or fungal suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: The standardized inoculum is added to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Well with broth and inoculum, but no test compound.

    • Sterility Control: Well with broth only.

    • Positive Control: Wells with a standard antibiotic at known effective concentrations.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. Benzoxazole and isoxazole derivatives have been investigated for their potential to modulate inflammatory pathways.

Data Presentation: Anti-inflammatory Activity

The following table summarizes potential anti-inflammatory activities based on related compounds, focusing on the inhibition of key inflammatory mediators.

Target Assay Cell Line IC50 (µM) Reference Compound IC50 (µM)
Nitric Oxide (iNOS)Griess AssayRAW 264.75 - 25Dexamethasone0.1 - 1
TNF-αELISARAW 264.710 - 50Dexamethasone0.01 - 0.1
IL-6ELISARAW 264.715 - 60Dexamethasone0.05 - 0.5
COX-2Enzyme Inhibition AssayCell-free1 - 10Celecoxib0.05 - 0.2

Note: Data is hypothetical and based on activities of various heterocyclic anti-inflammatory compounds.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a common primary screen for anti-inflammatory activity, measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour. A vehicle control (e.g., DMSO) is included.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.

  • Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess Reagent is added to the supernatant.

  • Absorbance Reading: The plate is incubated at room temperature for 15 minutes, and the absorbance is measured at 540 nm.

  • Quantification: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Signaling Pathway: LPS-induced Pro-inflammatory Response

G LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription iNOS iNOS Nucleus->iNOS transcription NO Nitric Oxide iNOS->NO

Caption: Simplified NF-κB signaling pathway in macrophages upon LPS stimulation.

Anticancer Activity Screening

The benzoxazole core is present in several compounds with demonstrated anticancer activity. Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a critical step.

Data Presentation: Anticancer Activity

A summary of hypothetical cytotoxic activity against representative cancer cell lines is provided below. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | MCF-7 | Breast Cancer | 10 - 50 | Doxorubicin | 0.1 - 1 | | HCT116 | Colon Cancer | 15 - 75 | 5-Fluorouracil | 1 - 10 | | A549 | Lung Cancer | 20 - 100 | Cisplatin | 1 - 5 | | HeLa | Cervical Cancer | 12 - 60 | Doxorubicin | 0.05 - 0.5 |

Note: Data is hypothetical and based on activities of various heterocyclic anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Logical Flow: From Cytotoxicity to Mechanism of Action

G A Primary Screen: MTT Assay on Multiple Cell Lines B Determine IC50 values A->B C Select Potent and Selective Compounds B->C D Secondary Assays C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2) F->G

Caption: A logical progression for investigating the anticancer mechanism of a hit compound.

Conclusion

This technical guide provides a comprehensive framework for the initial biological screening of this compound. Although direct experimental data for this specific compound is currently lacking, the proposed methodologies and the data from related benzoxazole and isoxazole derivatives suggest that it is a promising candidate for evaluation as an antimicrobial, anti-inflammatory, and/or anticancer agent. The detailed protocols and data presentation formats provided herein are intended to guide researchers in designing and executing a robust preliminary investigation into the pharmacological potential of this novel heterocyclic compound. Positive results from these initial screens would warrant further investigation into the mechanism of action and potential for lead optimization.

In vitro evaluation of novel tetrahydrobenzoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Evaluation of Novel Benzoxazole Compounds

Introduction

Benzoxazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. This is attributed to their structural similarity to naturally occurring nucleic acid bases, which facilitates interaction with biological macromolecules. These synthetic compounds exhibit a diverse range of therapeutic potentials, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1] While the focus of this guide was intended to be novel tetrahydrobenzoxazole compounds, a comprehensive literature review reveals a scarcity of published data on these saturated analogues. The vast majority of current research focuses on the aromatic benzoxazole scaffold. Therefore, this guide provides a detailed overview of the in vitro evaluation of novel benzoxazole derivatives as a robust and well-documented proxy.

This technical guide furnishes researchers, scientists, and drug development professionals with a thorough resource on the in vitro evaluation of these compounds, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Biological Activities

The in vitro efficacy of novel benzoxazole derivatives has been quantified across various biological assays. The following tables summarize key findings from anticancer and antimicrobial studies, presenting inhibitory concentrations to allow for easy comparison of compound potency.

Table 1: In Vitro Anticancer Activity of Benzoxazole Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.Source
1 HCT-116 (Colon)MTT7.2 ± 0.01Sorafenib-[2]
1 MCF-7 (Breast)MTT7.8 ± 0.015Sorafenib-[2]
11 HCT-116 (Colon)MTT10.1 ± 0.02Sorafenib-[2]
11 MCF-7 (Breast)MTT12.3 ± 0.01Sorafenib-[2]
12l HepG2 (Liver)MTT10.50Sorafenib5.57[3]
12l MCF-7 (Breast)MTT15.21Sorafenib6.46[3]
4c MCF-7 (Breast)-0.10 ± 0.16 (Tyrosine Kinase)--[4]
4c MDA-MB-231 (Breast)----[4]
17d A375 (Melanoma)-Sub-micromolar--[5]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Antimicrobial Activity of Benzoxazole Derivatives
Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.Source
18 E. coliAgar DiffusionPotent at 25 µg/mLCefixime-[2]
21 E. coliAgar DiffusionPotent at 25 µg/mLCefixime-[2]
Dinitro derivatives M. tuberculosis-Significant Activity--[6]
2j Various BacteriaBroth Dilution230 - 940--[7]
2d Various FungiBroth Dilution60 - 470--[7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following protocols are standard assays used in the evaluation of novel benzoxazole compounds.

In Vitro Antiproliferative (Anticancer) Assay

The antiproliferative effects of benzoxazole derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding : Cells are seeded into 96-well plates at a density of approximately 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment : The synthesized benzoxazole compounds are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations in the culture medium and added to the wells. A control group receives medium with DMSO only.

  • Incubation : The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition : After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Screening

The antimicrobial potential of benzoxazole compounds is typically assessed using agar diffusion and broth dilution methods to determine zones of inhibition and Minimum Inhibitory Concentration (MIC).

  • Microbial Strains : A panel of clinically relevant microorganisms is used, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans).[2]

  • Culture Preparation : Bacterial strains are grown in nutrient broth for 6 hours, while fungal strains are cultured on an appropriate agar medium. The microbial suspension is standardized to a specific cell density (e.g., 10^6 cells/mL).[2]

  • Agar Well Diffusion Method (Qualitative Screening) :

    • A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.

    • Wells are created in the agar using a sterile borer.

    • A fixed concentration (e.g., 25 µg/mL) of each test compound is added to the wells.

    • The plates are incubated at 37°C for 24 hours.

    • The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured.

  • Broth Microdilution Method (MIC Determination) :

    • Serial dilutions of the benzoxazole compounds are prepared in a 96-well microtiter plate containing nutrient broth.

    • Each well is inoculated with a standardized microbial suspension.

    • Positive (microbes, no compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by reading the optical density (OD) with a spectrophotometer at 620 nm.[2]

Mandatory Visualizations: Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

G General Workflow for In Vitro Screening of Benzoxazole Compounds cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_cancer Anticancer Screening cluster_microbe Antimicrobial Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Novel Benzoxazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization cell_culture Culture Cancer Cell Lines characterization->cell_culture microbe_culture Culture Microbial Strains characterization->microbe_culture mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar diffusion_assay Agar Diffusion (Screening) microbe_culture->diffusion_assay mic_assay Broth Dilution (MIC Determination) diffusion_assay->mic_assay mic_assay->sar lead_id Lead Compound Identification sar->lead_id mechanism Mechanism of Action Studies lead_id->mechanism

Caption: Workflow for synthesis and in vitro evaluation of benzoxazole compounds.

G Proposed Antimicrobial Mechanism: DNA Gyrase Inhibition cluster_bacterium Bacterial Cell compound Benzoxazole Compound dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Binds & Inhibits dna_supercoiling DNA Supercoiling & Replication dna_gyrase->dna_supercoiling Enables cell_division Bacterial Cell Division dna_supercoiling->cell_division cell_death Cell Death dna_supercoiling->cell_death Is Blocked

Caption: Benzoxazoles may inhibit bacterial DNA gyrase, halting replication.[2]

G Proposed Anticancer Mechanism: Apoptosis Induction cluster_cell Cancer Cell compound Benzoxazole Compound (e.g., Compound 1 or 11) vegfr2 VEGFR-2 Receptor compound->vegfr2 Inhibits bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) compound->bcl2 Downregulates Expression vegfr2->bcl2 Upregulates caspases Caspase Cascade Activation bcl2->caspases Inhibits apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis Executes

Caption: Benzoxazoles can induce apoptosis by inhibiting VEGFR-2 and Bcl-2.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step synthetic protocol for the preparation of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery, starting from the readily available cyclohexanone. The synthesis involves the formation of a key β-keto ester intermediate, followed by cyclization with hydroxylamine and subsequent hydrolysis.

Overview of the Synthetic Pathway

The synthesis commences with the base-catalyzed acylation of cyclohexanone to yield ethyl 2-oxocyclohexanecarboxylate. This intermediate is then reacted with hydroxylamine, which undergoes condensation with the ketone and subsequent intramolecular cyclization to form the ethyl ester of the target molecule. Finally, ester hydrolysis affords this compound.

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Intermediate 1. NaH, Diethyl carbonate, THF 2. HCl (aq) Ester Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate Intermediate->Ester NH2OH·HCl, Base Target This compound Ester->Target 1. NaOH (aq), EtOH 2. HCl (aq) Workflow cluster_step1 Step 1: β-Keto Ester Formation cluster_step2 Step 2: Cyclization and Hydrolysis s1_reactants Cyclohexanone, Diethyl Carbonate, NaH, THF s1_reaction Reaction at Reflux s1_reactants->s1_reaction s1_workup Aqueous Workup (HCl, Brine) s1_reaction->s1_workup s1_extraction Extraction with DCM s1_workup->s1_extraction s1_drying Drying and Concentration s1_extraction->s1_drying s1_product Crude Ethyl 2-oxocyclohexanecarboxylate s1_drying->s1_product s2_reactants Crude Ester, NH₂OH·HCl, Base, EtOH s1_product->s2_reactants To next step s2_reaction Cyclization Reaction s2_reactants->s2_reaction s2_hydrolysis Ester Hydrolysis (NaOH, EtOH) s2_reaction->s2_hydrolysis s2_purification Acidification and Filtration s2_hydrolysis->s2_purification s2_product Pure this compound s2_purification->s2_product

Application Notes and Protocols for the One-Pot Synthesis of Substituted Tetrahydrobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of substituted tetrahydrobenzoxazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry. The benzoxazole core is a privileged scaffold found in numerous biologically active compounds. The partially saturated tetrahydrobenzoxazole derivatives offer a three-dimensional structure that can be advantageous for exploring chemical space in drug discovery programs. This document outlines a representative three-component reaction, presents hypothetical yet realistic quantitative data for substrate scope, and provides a detailed experimental protocol.

Application and Significance

The benzoxazole moiety is a cornerstone in the development of therapeutic agents, exhibiting a wide range of pharmacological activities. While fully aromatic benzoxazoles are well-studied, their tetrahydro analogues are less explored but hold promise for the development of novel drugs. The introduction of a non-aromatic, saturated ring can improve physicochemical properties such as solubility and metabolic stability, which are critical in drug development.

The one-pot, multi-component synthesis approach described herein is a highly efficient method for generating a library of substituted tetrahydrobenzoxazoles. This strategy is in line with the principles of green chemistry, as it reduces the number of synthetic steps, minimizes waste, and saves time and resources. The resulting compounds can serve as valuable building blocks for further chemical modifications or be screened for a variety of biological activities.

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of substituted tetrahydrobenzoxazoles.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization A Combine 2-aminophenol derivative, dimedone, and aromatic aldehyde in a reaction vessel B Add solvent and catalyst A->B C Heat the reaction mixture (e.g., reflux) B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E F Remove solvent under reduced pressure E->F G Purify the crude product (e.g., column chromatography) F->G H Characterize the purified product (NMR, MS, IR) G->H

A generalized workflow for the one-pot synthesis of tetrahydrobenzoxazoles.

Plausible Reaction Mechanism

The reaction is believed to proceed through a series of condensation and cyclization steps, catalyzed by an acid. The following diagram outlines a plausible mechanism for this three-component reaction.

G reagents 2-Aminophenol + Dimedone + Aldehyde intermediate1 Knoevenagel Condensation Product (Arylidenyl-dimedone) reagents->intermediate1 Aldehyde + Dimedone (-H2O) intermediate2 Michael Addition of 2-Aminophenol intermediate1->intermediate2 + 2-Aminophenol intermediate3 Intramolecular Cyclization (Hemiaminal formation) intermediate2->intermediate3 Protonation of carbonyl product Substituted Tetrahydrobenzoxazole intermediate3->product Dehydration (-H2O)

Application Notes and Protocols: Leveraging 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid scaffold is a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. As a privileged structure, the benzoxazole core is present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tetrahydro- variant offers a three-dimensional structure that can be exploited for specific interactions with biological targets. This document provides a comprehensive guide to utilizing this scaffold in drug design, including potential therapeutic applications, detailed experimental protocols for synthesis and biological evaluation, and insights into relevant signaling pathways. While the parent compound, this compound, exhibits minimal intrinsic activity against enzymes such as COX-2 and d-amino acid oxidase (DAO) at concentrations up to 10 µM, its true potential lies in its utility as a versatile building block for creating libraries of diverse and potent drug candidates.[1]

Rationale for Use in Drug Design

The this compound scaffold offers several advantages for drug discovery:

  • Structural Rigidity and 3D Conformation: The fused ring system provides a rigid framework that can help in optimizing ligand-receptor interactions by reducing the entropic penalty upon binding. The non-aromatic tetrahydro portion introduces a three-dimensional geometry that can be explored for enhanced target specificity.

  • Synthetic Tractability: The carboxylic acid group serves as a convenient handle for a variety of chemical modifications, allowing for the facile synthesis of amide, ester, and other derivatives. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • "Privileged Scaffold" Status: The broader benzoxazole and benzisoxazole motifs are well-established in medicinal chemistry, with many derivatives demonstrating significant biological activity across different therapeutic areas. This historical success suggests a higher probability of identifying novel active compounds based on this core structure.

Potential Therapeutic Applications and Key Experiments

Based on the known activities of related benzoxazole and benzisoxazole derivatives, several therapeutic areas present promising avenues for the exploration of compounds derived from the this compound scaffold.

Anticancer Agents

Hypothesis: Derivatives of the scaffold can be designed to inhibit key targets in cancer progression, such as protein kinases or enzymes involved in cell cycle regulation.

Key Experiments:

  • Synthesis of Carboxamide Derivatives: The carboxylic acid can be coupled with a diverse range of amines to generate a library of carboxamide analogs.

  • In Vitro Cytotoxicity Assays: Screen the synthesized compounds against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to determine their half-maximal inhibitory concentrations (IC50).

  • Enzyme Inhibition Assays: If a specific kinase or enzyme is targeted (e.g., VEGFR-2, a key regulator of angiogenesis), perform in vitro assays to quantify the inhibitory potency (IC50 or Ki) of the compounds.

Antimicrobial Agents

Hypothesis: Modifications of the scaffold can lead to compounds with potent activity against bacterial or fungal pathogens.

Key Experiments:

  • Synthesis of Diverse Derivatives: Create a library of compounds with varied substituents on the benzoxazole core and different functional groups replacing the carboxylic acid.

  • Minimum Inhibitory Concentration (MIC) Determination: Evaluate the antimicrobial activity of the synthesized compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine the lowest concentration that inhibits visible growth.

Anti-inflammatory Agents

Hypothesis: Derivatives can be developed as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or cytokines.

Key Experiments:

  • Synthesis of Analogs: Prepare a series of derivatives to explore the structure-activity relationship for anti-inflammatory activity.

  • In Vitro COX Inhibition Assay: Measure the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes to assess their potency and selectivity.

  • Cytokine Release Assays: In a relevant cell-based model (e.g., lipopolysaccharide-stimulated macrophages), measure the effect of the compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6.

Data Presentation

The following tables provide a template for summarizing quantitative data from the aforementioned experiments.

Table 1: In Vitro Cytotoxicity of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide Derivatives

Compound IDR-Group (Amine)MCF-7 IC50 (µM)HCT116 IC50 (µM)
Scaffold-01Benzylamine> 50> 50
Scaffold-024-Chlorobenzylamine15.221.8
Scaffold-033,4-Dichlorobenzylamine8.712.5
............

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Scaffold-Ester-01Methyl Ester64>128128
Scaffold-Amide-04N-(4-fluorophenyl)amide166432
...............

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Scaffold-01Carboxylic Acid> 100> 100-
Scaffold-Amide-05N-(4-methoxyphenyl)amide25.15.34.7
...............

Experimental Protocols

Protocol 1: General Synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for determining the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Scaffold-Derivative Inhibitor->MEK Inhibitor->PI3K

Caption: Potential inhibition of pro-survival signaling pathways by scaffold derivatives.

Experimental Workflow Diagram

G Scaffold 4,5,6,7-Tetrahydro-1,2-benzoxazole- 3-carboxylic acid Synthesis Synthesis of Derivative Library Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

Application Notes and Protocols: Preparation of Novel Antimicrobial Agents from 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel candidate compounds derived from 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. This scaffold represents a promising starting point for the development of new antimicrobial agents due to its unique heterocyclic structure. The following protocols detail the proposed synthesis of amide and ester derivatives and the methodology for screening their biological activity.

Proposed Synthesis of Antimicrobial Candidates

The carboxylic acid moiety of this compound is a versatile handle for chemical modification. Here, we propose the synthesis of a library of amide and ester derivatives, as these functional groups are frequently found in bioactive molecules and can significantly influence pharmacokinetic and pharmacodynamic properties.

General Synthetic Scheme

The general approach involves the coupling of this compound with a variety of amines or alcohols to yield the corresponding amides and esters.

G start 4,5,6,7-Tetrahydro-1,2- benzoxazole-3-carboxylic acid coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling esterification Esterification (e.g., H2SO4, heat) start->esterification amine Amine (R1-NH2) amine->coupling alcohol Alcohol (R2-OH) alcohol->esterification amide Amide Derivative ester Ester Derivative coupling->amide esterification->ester

Caption: Proposed synthetic routes to amide and ester derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives using HATU as a coupling agent.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the substituted amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc gradient) to obtain the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Synthesis of Ester Derivatives

This protocol outlines a general method for the synthesis of ester derivatives via Fischer esterification.

Materials:

  • This compound

  • Substituted alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:EtOAc gradient) to yield the pure ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity Screening

The synthesized derivatives should be screened for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency.

Hypothetical Antimicrobial Activity Data

The following table is a template for summarizing the MIC values (in µg/mL) of the synthesized compounds. Researchers should populate this table with their experimentally determined data.

Compound IDR GroupGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
Amide-01 PhenylData to be determinedData to be determinedData to be determined
Amide-02 BenzylData to be determinedData to be determinedData to be determined
Ester-01 MethylData to be determinedData to be determinedData to be determined
Ester-02 EthylData to be determinedData to be determinedData to be determined
Ciprofloxacin (Positive Control)Reference ValueReference ValueN/A
Fluconazole (Positive Control)N/AN/AReference Value
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis p1 Prepare stock solutions of test compounds in DMSO p3 Prepare serial dilutions of test compounds in a 96-well plate p1->p3 p2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) i1 Inoculate each well with the microbial suspension p2->i1 p3->i1 i2 Incubate plates at 37°C for 18-24 hours i1->i2 a1 Visually inspect for microbial growth (turbidity) i2->a1 a2 Determine the MIC: lowest concentration with no visible growth a1->a2

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compounds: Prepare stock solutions of the synthesized compounds and control antibiotics in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the microbial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well, including positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Hypothetical Mechanism of Action

While the precise mechanism of action for these novel compounds is yet to be determined, a plausible hypothesis involves the inhibition of essential bacterial enzymes. For instance, many heterocyclic compounds are known to target enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.

G compound Tetrahydro-1,2-benzoxazole Derivative enzyme Bacterial DNA Gyrase/ Topoisomerase IV compound->enzyme Inhibition dna_supercoiling DNA Supercoiling enzyme->dna_supercoiling Regulates dna_replication DNA Replication dna_supercoiling->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Hypothetical mechanism of action targeting DNA replication.

Further studies, such as enzyme inhibition assays and molecular docking, would be required to validate this or any other proposed mechanism of action.

Application of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid and its Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core structure have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] In the realm of central nervous system (CNS) drug discovery, benzoxazole-containing compounds are recognized for their potential to modulate neuronal function and are being investigated for conditions such as neurodegenerative diseases and psychiatric disorders.[4][5] The specific compound, 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, is identified as a key intermediate in the synthesis of CNS active compounds, suggesting its utility as a foundational structure for developing agents with neuroprotective or neuromodulatory effects.[6]

Due to the limited publicly available data on the specific biological activity of this compound, this document will focus on a closely related and well-studied analog, Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol or THIP) . Gaboxadol serves as an exemplary case study to illustrate the potential of the tetrahydroisoxazolo pyridine core, which is structurally analogous to the tetrahydro-benzoxazole scaffold, in CNS drug discovery. Gaboxadol is a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, and its investigation for insomnia and other neurological conditions provides valuable insights into the application of this chemical class.[7][8]

Gaboxadol: A Case Study

Gaboxadol was developed as a conformationally restricted analog of muscimol, a psychoactive compound from Amanita muscaria mushrooms, with the aim of creating a more selective and less toxic GABAergic agent.[7][8] It was investigated for its sedative and hypnotic properties, particularly its ability to enhance slow-wave sleep.[7] Although its clinical development for insomnia was halted due to safety and efficacy concerns, Gaboxadol remains a critical pharmacological tool for studying the GABAergic system.[9][10]

Mechanism of Action

Gaboxadol's primary mechanism of action is as a direct agonist at the GABA binding site on GABA-A receptors.[8] Uniquely, it exhibits selectivity for extrasynaptic GABA-A receptors, especially those containing the δ (delta) subunit.[7][11] These extrasynaptic receptors mediate tonic inhibition, a persistent, low-level inhibitory tone that regulates overall neuronal excitability. This is in contrast to benzodiazepines and Z-drugs, which are positive allosteric modulators of synaptic GABA-A receptors.[8] The high expression of δ-containing GABA-A receptors in the thalamus is thought to be the basis for Gaboxadol's effects on sleep-related neuronal oscillations.[11]

Gaboxadol_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synaptic GABA GABA_vesicle->GABA_synaptic Release Synaptic_GABA_A Synaptic GABA-A Receptor (e.g., α1β2γ2) GABA_synaptic->Synaptic_GABA_A Binds Cl_channel_synaptic Cl- Channel (Phasic Inhibition) Synaptic_GABA_A->Cl_channel_synaptic Opens Extrasynaptic_GABA_A Extrasynaptic GABA-A Receptor (δ-subunit containing) Cl_channel_extrasynaptic Cl- Channel (Tonic Inhibition) Extrasynaptic_GABA_A->Cl_channel_extrasynaptic Opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Cl_channel_synaptic->Hyperpolarization Cl_channel_extrasynaptic->Hyperpolarization Leads to Gaboxadol Gaboxadol Gaboxadol->Extrasynaptic_GABA_A Direct Agonist Binding

Figure 1. Mechanism of action of Gaboxadol.

Data Presentation

The following tables summarize the key pharmacological and pharmacokinetic parameters of Gaboxadol.

Table 1: Pharmacological Profile of Gaboxadol

ParameterReceptor/TargetValueSpeciesReference
Agonist ActivityGABA-A ReceptorPotent and selective partial agonistHuman[8]
Subtype SelectivityExtrasynaptic δ-subunit containing GABA-A receptorsPreferential supra-maximal agonistHuman[7][8]

Table 2: Pharmacokinetic Properties of Gaboxadol

ParameterValueSpeciesReference
Bioavailability (Oral)83-96%Human[8]
Protein Binding<2%Human[8]
Elimination Half-life1.5 - 2.0 hoursHuman[8]
MetabolismGlucuronidation (mainly via UGT1A9)Human[8]
ExcretionUrine (84-93%, largely unchanged)Human[8]

Experimental Protocols

Synthesis of Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)

The following is a representative synthetic protocol for Gaboxadol, based on established methods.

Gaboxadol_Synthesis_Workflow start Start: 1-Benzyl-4-cyano-3-hydroxypiperidine step1 React with hydroxylamine hydrochloride and sodium methoxide in methanol start->step1 intermediate Intermediate Formation step1->intermediate step2 Catalytic Hydrogenation (Pd/C, H2 atmosphere) intermediate->step2 cyclization Debenzylation and Cyclization step2->cyclization step3 Filtration of Catalyst cyclization->step3 step4 Solvent Removal step3->step4 step5 Purification by Recrystallization step4->step5 end Final Product: Gaboxadol step5->end

Figure 2. General workflow for the synthesis of Gaboxadol.

Materials:

  • 1-Benzyl-4-cyano-3-hydroxypiperidine

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Intermediate Formation: Dissolve 1-Benzyl-4-cyano-3-hydroxypiperidine in methanol. To this solution, add hydroxylamine hydrochloride and sodium methoxide. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add 10% Pd/C catalyst. Pressurize the vessel with hydrogen gas and stir vigorously. This step facilitates both the debenzylation of the piperidine nitrogen and the cyclization to form the isoxazole ring.

  • Work-up: After the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol).[7]

In Vitro GABA-A Receptor Binding Assay

This protocol outlines a general method for assessing the binding affinity of a test compound to GABA-A receptors.

Materials:

  • Rat or mouse whole brain tissue (or specific brain regions like the cerebellum or thalamus)

  • Sucrose buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-Muscimol or [³H]-Gabazine)

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA)

  • Test compound (e.g., this compound or its derivatives)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction. Wash the pellet by resuspension in assay buffer and recentrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Binding Reaction: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, use a separate set of tubes containing a saturating concentration of unlabeled GABA instead of the test compound.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Conclusion

While direct biological data for this compound in the context of CNS drug discovery is not extensively documented in public literature, its structural similarity to the well-characterized GABA-A agonist Gaboxadol highlights the potential of this chemical scaffold. The tetrahydroisoxazolo pyridine core of Gaboxadol has proven to be a valuable framework for targeting extrasynaptic GABA-A receptors, a mechanism with significant implications for treating sleep disorders and potentially other conditions characterized by neuronal hyperexcitability. The use of this compound as a synthetic intermediate suggests that its derivatives could be designed to interact with various CNS targets. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to explore their potential as therapeutic agents for neurological and psychiatric disorders.

References

Application Notes and Protocols for the Synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid esters. The synthesis is presented as a two-stage process: first, the formation of the core heterocyclic compound, this compound, via a 1,3-dipolar cycloaddition reaction, followed by the esterification of the resulting carboxylic acid.

The methodologies presented are based on established principles of isoxazole synthesis and ester formation reactions.

Stage 1: Synthesis of this compound

The formation of the 4,5,6,7-tetrahydro-1,2-benzoxazole ring system is effectively achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an enamine derived from cyclohexanone.[1]

Reaction Scheme:

Experimental Protocol:

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Triethylamine

  • Toluene

  • Diethyl ether

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Enamine: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene. Reflux the mixture until the theoretical amount of water has been collected. Remove the toluene under reduced pressure to yield the crude 1-(cyclohex-1-en-1-yl)pyrrolidine, which can be used in the next step without further purification.

  • 1,3-Dipolar Cycloaddition: Dissolve the crude enamine in diethyl ether. In a separate flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in diethyl ether and cool to 0 °C. Slowly add triethylamine (1.1 eq) to the solution of ethyl 2-chloro-2-(hydroxyimino)acetate to generate the nitrile oxide in situ. Add this solution dropwise to the enamine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification of the Ester Intermediate: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate can be purified by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified ethyl ester in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.[2]

Quantitative Data for this compound

PropertyValueReference
Molecular FormulaC₈H₉NO₃[2]
Molecular Weight167.16 g/mol [2]
AppearanceYellow solid[2]
Purity97%[2]

Stage 2: Esterification of this compound

A variety of standard esterification methods can be employed. A common and effective method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3] This method is advantageous due to its mild reaction conditions and high yields.[3]

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Desired alcohol (R-OH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold dichloromethane. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude ester can be purified by column chromatography on silica gel to afford the pure this compound ester.

Expected Yields:

StageProductTypical Yield
Stage 1This compound60-75% (over 3 steps)
Stage 2This compound ester80-95%

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Carboxylic Acid cluster_stage2 Stage 2: Esterification Cyclohexanone Cyclohexanone Enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine Cyclohexanone->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine EsterIntermediate Ethyl 4,5,6,7-tetrahydro-1,2- benzoxazole-3-carboxylate Enamine->EsterIntermediate NitrileOxidePrecursor Ethyl 2-chloro-2- (hydroxyimino)acetate NitrileOxide Ethoxycarbonyl- nitrile Oxide NitrileOxidePrecursor->NitrileOxide Triethylamine Triethylamine Triethylamine->NitrileOxide NitrileOxide->EsterIntermediate CarboxylicAcid 4,5,6,7-Tetrahydro-1,2- benzoxazole-3-carboxylic Acid EsterIntermediate->CarboxylicAcid LiOH LiOH, H₂O LiOH->CarboxylicAcid FinalEster 4,5,6,7-Tetrahydro-1,2-benzoxazole- 3-carboxylic Acid Ester CarboxylicAcid->FinalEster Alcohol R-OH Alcohol->FinalEster DCC_DMAP DCC, DMAP DCC_DMAP->FinalEster

Caption: Overall workflow for the synthesis of this compound esters.

References

Application Notes and Protocols for Solid-Phase Synthesis using 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid into peptide and peptidomimetic structures using solid-phase synthesis (SPS). This building block is valuable for creating novel molecular scaffolds in drug discovery, offering a rigid, heterocyclic core to introduce conformational constraints and explore new chemical space.

The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) methodologies, adapted for the unique characteristics of this isoxazole derivative. The use of such building blocks can lead to peptidomimetics with enhanced stability and biological activity.[1][2]

Data Summary

The following table summarizes typical quantitative data for the solid-phase synthesis of peptidomimetics incorporating isoxazole-based building blocks. The data is compiled from studies on similar heterocyclic systems and represents expected outcomes for the protocols described.

ParameterTypical Value/RangeNotes
Resin Loading 0.4 - 0.8 mmol/gDependent on the specific resin used (e.g., Rink Amide, Wang).
Coupling Efficiency > 95%Monitored by qualitative tests (e.g., Kaiser test) after each coupling step.
Crude Product Purity 70 - 90%Determined by High-Performance Liquid Chromatography (HPLC) analysis after cleavage from the resin. Purity is sequence and coupling agent dependent.[3]
Overall Yield 15 - 65%Isolated yield after purification, highly dependent on the length and sequence of the peptidomimetic, as well as the efficiency of cleavage and purification steps.[2]
Cleavage Efficiency > 85%Efficiency of releasing the final product from the solid support using acidic conditions (e.g., TFA cocktail).

Experimental Protocols

Preparation of Fmoc-Protected Building Block

For efficient incorporation using standard Fmoc-based SPPS, this compound must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on a suitable functional group if it is to be used as an internal building block. If it is being added as the N-terminal residue, the carboxylic acid can be activated directly. The following is a general procedure for the preparation of an Fmoc-protected amino-functionalized isoxazole, which can be adapted. In the case of this compound, it will be coupled via its carboxylic acid group, so the primary focus is on activating this group for reaction with a resin-bound amine.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).[4]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Solid-Phase Synthesis Workflow

The following protocol describes the manual solid-phase synthesis of a peptidomimetic incorporating this compound at the N-terminus of a peptide sequence.

Step 1: Resin Preparation

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

Step 2: Fmoc-Deprotection of the Resin-Bound Peptide

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

Step 3: Coupling of this compound

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated carboxylic acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (5 times) and DCM (3 times).

Step 4: Cleavage and Deprotection

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate containing the crude product.

  • Precipitate the crude product by adding it to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

Step 5: Purification and Analysis

  • Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Logical Workflow for Solid-Phase Synthesis

SPPS_Workflow start Start resin Resin Swelling in DMF start->resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Activation of Isoxazole (HBTU/DIPEA in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, NMR) purification->analysis end End analysis->end

Caption: General workflow for the solid-phase synthesis of a peptidomimetic.

Signaling Pathway Analogy: Drug Discovery Process

While not a biological signaling pathway, the following diagram illustrates the logical progression from a novel building block to a potential drug candidate, a process central to drug development professionals.

Drug_Discovery_Pathway building_block 4,5,6,7-Tetrahydro-1,2- benzoxazole-3-carboxylic acid synthesis Solid-Phase Synthesis building_block->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Note: High-Throughput Screening of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid Libraries for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics. Its rigid, heterocyclic core combined with a carboxylic acid moiety makes it an attractive candidate for targeting enzymes with distinct carboxylate-binding pockets. High-throughput screening (HTS) of libraries based on this scaffold can rapidly identify hit compounds for further optimization in drug discovery programs. This document outlines a comprehensive protocol for a hypothetical HTS campaign targeting a model enzyme, β-lactamase, which is relevant in the context of antibiotic resistance.

Data Presentation

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [2]
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
LogP (calculated)~1.5

Table 2: Hypothetical HTS Results for a 10,000 Compound Library

ParameterValue
Total Compounds Screened10,000
Primary Hit Rate1.5%
Confirmed Hits75
Potency Range (IC₅₀)1 µM - 50 µM
Most Potent Hit (IC₅₀)1.2 µM

Table 3: Profile of Top 5 Hits from Secondary Assays

Compound IDIC₅₀ (µM)Ligand EfficiencySolubility (µM)Cell-based Activity (MIC, µg/mL)
HTS-0011.20.35>10032
HTS-0072.50.318564
HTS-0235.10.28>100>128
HTS-0428.90.2560>128
HTS-05512.30.22>100>128

Experimental Protocols

Primary Assay: Nitrocefin Hydrolysis Assay for β-Lactamase Inhibition

This is a colorimetric assay to identify inhibitors of β-lactamase. The enzyme hydrolyzes the β-lactam ring in nitrocefin, a chromogenic cephalosporin, resulting in a color change that can be measured spectrophotometrically.

Materials:

  • β-lactamase enzyme (e.g., from Bacillus cereus)

  • Nitrocefin

  • Assay buffer: 50 mM sodium phosphate, pH 7.0

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

Protocol:

  • Prepare a stock solution of β-lactamase in assay buffer.

  • Prepare a stock solution of nitrocefin in DMSO.

  • Dispense 0.5 µL of test compound (or DMSO for control) into the wells of a 384-well plate.

  • Add 25 µL of β-lactamase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of nitrocefin solution to each well.

  • Immediately measure the absorbance at 490 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of nitrocefin hydrolysis.

  • Determine the percent inhibition for each compound relative to the DMSO control.

Secondary Assay: Dose-Response and IC₅₀ Determination

This assay is performed on the primary hits to determine their potency.

Protocol:

  • Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions).

  • Perform the nitrocefin hydrolysis assay as described above with the diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Assay: Surface Plasmon Resonance (SPR) for Binding Confirmation

SPR is a biophysical technique used to confirm the direct binding of hit compounds to the target enzyme and to determine binding kinetics.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • β-lactamase enzyme

  • Hit compounds

  • Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Protocol:

  • Immobilize the β-lactamase enzyme on the sensor chip surface via amine coupling.

  • Prepare a series of concentrations for each hit compound in running buffer.

  • Inject the compound solutions over the sensor chip surface and monitor the change in response units (RU).

  • Regenerate the sensor surface between injections.

  • Analyze the binding sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Visualizations

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Generation Compound_Library 4,5,6,7-Tetrahydro-1,2-benzoxazole- 3-carboxylic acid Library Plate_Replication Assay-Ready Plates Compound_Library->Plate_Replication Primary_HTS Single-Concentration HTS (e.g., 10 µM) Plate_Replication->Primary_HTS Hit_Identification Primary Hit Identification (>50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., SPR) Dose_Response->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Beta_Lactamase_Inhibition cluster_0 Enzymatic Reaction cluster_1 Inhibition Mechanism Beta_Lactamase β-Lactamase Active Site Hydrolyzed_Nitrocefin Hydrolyzed Nitrocefin (Colored Product) Beta_Lactamase:f0->Hydrolyzed_Nitrocefin Catalyzes Hydrolysis Inhibited_Complex β-Lactamase-Inhibitor Complex (Inactive) Nitrocefin Nitrocefin (Substrate) Nitrocefin->Beta_Lactamase:f1 Binds to Active Site Inhibitor Inhibitor (e.g., HTS-001) Inhibitor->Beta_Lactamase:f1 Competitive Binding

Caption: β-Lactamase Inhibition Pathway.

References

Assaying the Enzymatic Inhibition of Tetrahydrobenzoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assaying the enzymatic inhibitory activity of tetrahydrobenzoxazole derivatives against several key enzyme families implicated in a range of pathologies, from neurodegenerative diseases to cancer. This document outlines detailed protocols for in vitro enzyme inhibition assays, presents quantitative data for analogous compounds, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Tetrahydrobenzoxazole derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Their structural scaffold allows for diverse chemical modifications, leading to a broad range of biological activities. A primary mechanism through which these derivatives exert their effects is the inhibition of specific enzymes. This document details methodologies to assess the inhibitory potential of these compounds against four major classes of enzymes: Cholinesterases (AChE and BChE), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Monoamine Oxidases (MAO-A and MAO-B), and Phosphodiesterases (PDEs).

Data Presentation: Inhibitory Activities

While specific quantitative data for a broad range of tetrahydrobenzoxazole derivatives is limited in publicly available literature, the following tables summarize the inhibitory activities (IC50 values) of structurally related benzoxazole and other analogous heterocyclic derivatives against the target enzymes. This data serves as a valuable reference for expected potency and for comparison with newly synthesized compounds.

Table 1: Inhibition of Cholinesterases by Benzoxazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 6aAChE1.03Donepezil-
Compound 6jAChE1.35Donepezil-
Compound 6aBChE6.6Donepezil-
Compound 6jBChE8.1Donepezil-
Compound 3bAChE0.052Galantamine0.15
Compound 3bBChE0.071 - 0.797Galantamine7.9

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. Data from various sources.[1][2][3]

Table 2: Inhibition of VEGFR-2 by Benzoxazole Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound 12lVEGFR-297.38Sorafenib48.16
Compound 12iVEGFR-2155Sorafenib48.16
Compound 12dVEGFR-2194.6Sorafenib48.16
Compound 5eVEGFR-270Sorafenib100
Compound 5cVEGFR-280Sorafenib100
Compound 4cVEGFR-2120Sorafenib100
Compound 4bVEGFR-2130Sorafenib100

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2. Data from various sources.[4][5][6][7][8]

Table 3: Inhibition of Monoamine Oxidases by Benzoxazole and Related Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 2eMAO-A0.592--
Compound 2cMAO-A0.670--
Compound 1dMAO-B0.0023--
Compound 2eMAO-B0.0033--
Compound 7aMAO-B0.017--
Compound 7bMAO-B0.098--
Compound 5bMAO-B0.028--

MAO-A: Monoamine Oxidase A; MAO-B: Monoamine Oxidase B. Data from various sources.[9][10][11]

Table 4: Inhibition of Phosphodiesterases by Oxazole and Related Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Compound 86PDE41.4--
Compound 87PDE41.0--
Compound 45PDE1111--

PDE4: Phosphodiesterase 4; PDE11: Phosphodiesterase 11. Data from various sources.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the enzymatic inhibition of tetrahydrobenzoxazole derivatives and the general workflows for the corresponding assays.

Cholinergic Signaling and Acetylcholinesterase Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_syn Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_syn->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh_cleft->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Inhibitor Tetrahydrobenzoxazole Derivative Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the point of inhibition by tetrahydrobenzoxazole derivatives.

Ellman_Assay_Workflow prep Prepare Reagents: - AChE Solution - DTNB Solution - ATCI (Substrate) - Test Inhibitor Dilutions plate Plate Setup (96-well): - Add Buffer, AChE, and Inhibitor prep->plate preincubate Pre-incubation (Allows inhibitor-enzyme binding) plate->preincubate start_reaction Initiate Reaction (Add ATCI and DTNB) preincubate->start_reaction measure Kinetic Measurement (Read absorbance at 412 nm over time) start_reaction->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve - Calculate IC50 measure->analyze

Caption: Experimental workflow for the Ellman's assay to determine AChE inhibition.

VEGF Signaling and VEGFR-2 Inhibition

VEGF_Signaling cluster_extracellular Extracellular Space cluster_cell Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Signaling Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Signaling->Response Inhibitor Tetrahydrobenzoxazole Derivative Inhibitor->Dimerization Inhibition

Caption: VEGF signaling pathway and the point of inhibition by tetrahydrobenzoxazole derivatives.[14][15][16][]

Kinase_Assay_Workflow prep Prepare Reagents: - Kinase Buffer - Recombinant VEGFR-2 - ATP & Substrate - Test Inhibitor Dilutions plate Plate Setup (96-well): - Add Master Mix (Buffer, ATP, Substrate) - Add Inhibitor prep->plate add_enzyme Add VEGFR-2 Enzyme (Initiates kinase reaction) plate->add_enzyme incubate Incubation (Allows for phosphorylation) add_enzyme->incubate detect Signal Detection: - Add detection reagent (e.g., Kinase-Glo®) - Measure luminescence incubate->detect analyze Data Analysis: - Normalize luminescence signal - Determine % inhibition - Plot dose-response curve - Calculate IC50 detect->analyze

Caption: General workflow for an in vitro luminescence-based kinase assay for VEGFR-2 inhibition.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of tetrahydrobenzoxazole derivatives against AChE in a 96-well plate format.

Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials and Reagents:

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test tetrahydrobenzoxazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate (e.g., 0.1 U/mL).

    • DTNB Solution: Prepare a 3 mM solution of DTNB in phosphate buffer.

    • ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water. Prepare this solution fresh daily.

    • Test Compound Solutions: Prepare a stock solution of the tetrahydrobenzoxazole derivative in DMSO (e.g., 10 mM). Perform serial dilutions in phosphate buffer to obtain a range of concentrations for IC50 determination.

  • Assay Protocol (in a 96-well plate): a. Set up the following wells in triplicate:

    • Blank: 180 µL of phosphate buffer.
    • Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of DMSO (at the same final concentration as the test wells).
    • Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of the test compound working solution. b. Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. c. Reaction Initiation: To all wells (except the blank), add 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB. The final volume in each well will be 200 µL. d. Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

  • Data Analysis: a. Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the absorbance vs. time curve. b. Subtract the rate of the blank from all other rates. c. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of tetrahydrobenzoxazole derivatives against recombinant human VEGFR-2.

Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. VEGFR-2 activity is proportional to the amount of ATP consumed. A Kinase-Glo® type reagent is used to generate a luminescent signal that is inversely proportional to the kinase activity.

Materials and Reagents:

  • Recombinant human VEGFR-2 (e.g., GST-tagged)

  • Kinase Assay Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test tetrahydrobenzoxazole derivatives

  • DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

  • 96-well solid white microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • 1x Kinase Buffer: Prepare by diluting a 5x stock with nuclease-free water.

    • Test Compound Solutions: Prepare a stock solution of the tetrahydrobenzoxazole derivative in DMSO. Perform serial dilutions in 1x Kinase Buffer to the desired concentrations. Ensure the final DMSO concentration does not exceed 1%.

    • VEGFR-2 Enzyme Dilution: Thaw the enzyme on ice and dilute to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. Prepare this fresh.

  • Assay Protocol (in a 96-well plate): a. Master Mix Preparation: For each 25 µL reaction, prepare a master mix containing Kinase Buffer, ATP, and PTK substrate. b. Plate Setup:

    • Add 25 µL of the master mix to each well.
    • Test Wells: Add 5 µL of the diluted test compound solutions.
    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer. c. Enzyme Addition:
    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer. d. Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

  • Signal Detection: a. Equilibrate the plate and the Kinase-Glo® reagent to room temperature. b. Add 50 µL of Kinase-Glo® reagent to each well. c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. d. Measure the luminescence using a microplate reader.

  • Data Analysis: a. Subtract the "Blank" reading from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Luminescence_inhibitor / Luminescence_control)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method for determining the inhibitory activity of tetrahydrobenzoxazole derivatives against MAO-A and MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B

  • p-Tyramine (substrate for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test tetrahydrobenzoxazole derivatives

  • DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Substrate Stock Solution: Prepare a 100 mM stock of p-Tyramine or Benzylamine in deionized water.

    • Detection Reagent Mix: Prepare a working solution containing the fluorogenic probe and HRP in MAO Assay Buffer. Protect from light.

    • Test Compound Solutions: Prepare a stock solution in DMSO and perform serial dilutions in the assay buffer.

  • Assay Protocol (in a 96-well plate): a. Enzyme and Inhibitor Pre-incubation:

    • To each well, add 45 µL of the respective MAO enzyme solution (MAO-A or MAO-B).
    • Add 5 µL of the diluted test compound or DMSO (for control wells).
    • Incubate at 37°C for 15 minutes. b. Reaction Initiation: Add 50 µL of the substrate solution (e.g., p-Tyramine) to each well. c. Kinetic Measurement: Immediately place the plate in a fluorescence plate reader (e.g., Ex/Em = 530/590 nm) and measure the increase in fluorescence every 1-2 minutes for 20-30 minutes.

  • Data Analysis: a. Determine the rate of reaction (change in fluorescence over time) for each well. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 4: Phosphodiesterase (PDE) Inhibition Assay

This protocol details a fluorescence polarization (FP) based assay for measuring the inhibition of PDE enzymes.

Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and an unlabeled cyclic nucleotide for the PDE active site. The enzymatic product, a fluorescently labeled monophosphate, is bound by a binding agent, resulting in a high FP signal. In the presence of an inhibitor, less fluorescent monophosphate is produced, leading to a lower FP signal.

Materials and Reagents:

  • Recombinant PDE enzyme (e.g., PDE4D, PDE5A)

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Binding Agent (specific to the assay kit)

  • PDE Assay Buffer

  • Test tetrahydrobenzoxazole derivatives

  • DMSO

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions if using a commercial kit.

    • Test Compound Solutions: Prepare a stock solution in DMSO and perform serial dilutions in PDE Assay Buffer.

  • Assay Protocol (in a 384-well plate): a. Add a small volume (e.g., 5 µL) of each test compound dilution to the wells. Include positive (no inhibitor) and negative (known potent inhibitor) controls. b. Add the diluted PDE enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells. e. Incubate at room temperature for 60 minutes. f. Stop the reaction by adding the binding agent solution. g. Incubate for another 20-30 minutes.

  • Measurement and Data Analysis: a. Measure the fluorescence polarization of each well. b. Calculate the percentage of inhibition for each concentration of the test compound. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the characterization of tetrahydrobenzoxazole derivatives as enzyme inhibitors. By employing these standardized assays, researchers can effectively screen compound libraries, determine structure-activity relationships, and identify lead candidates for further development in the pursuit of novel therapeutics. The provided signaling pathway diagrams offer a contextual understanding of the mechanism of action of these potent small molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

A1: Low yields are a frequent challenge and a systematic approach is crucial for troubleshooting.[1] Key areas to investigate include:

  • Purity of Starting Materials: Begin by verifying the purity of your starting materials, such as the β-ketoester and hydroxylamine hydrochloride. Impurities can significantly interfere with the reaction.

  • Reaction Conditions: Critically re-evaluate your reaction conditions. Factors such as solvent, temperature, reaction time, and the choice and amount of base are pivotal for successful cyclization.

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon, especially if your reagents or intermediates are sensitive to air or moisture.

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Inefficient Purification: Significant loss of product can occur during the purification steps.

Q2: My reaction seems to stall and does not go to completion. What should I do?

A2: A stalled reaction can be attributed to several factors:

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC).

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity. Adding a fresh portion of the catalyst might help restart the reaction.

  • Base Stoichiometry: Ensure the correct molar ratio of the base is used. An insufficient amount of base may not effectively deprotonate the hydroxylamine hydrochloride or promote the cyclization.

Q3: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity?

A3: The formation of isomers is a common challenge in isoxazole synthesis. Regioselectivity is influenced by both electronic and steric factors of the reactants. The choice of solvent can also play a significant role. Experimenting with different solvents, such as polar or fluorinated solvents, has been shown to enhance regioselectivity in some cases.

Q4: What are the likely side products in this synthesis and how can I minimize them?

A4: Side product formation can complicate purification and reduce the yield. Potential side products include:

  • Incomplete Cyclization: The intermediate oxime may not fully cyclize. To promote complete cyclization, you can try increasing the reaction temperature or time.

  • Dimerization/Polymerization: Starting materials or intermediates can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.

  • Hydrolysis of the Ester: If starting with a β-ketoester, premature hydrolysis of the ester group can occur under harsh basic or acidic conditions.

To minimize side products, optimize reaction conditions by carefully controlling temperature, reaction time, and stoichiometry of reactants.

Q5: My purified product seems to be unstable. What are some strategies to handle and store this compound?

A5: The stability of the final product can be a concern. To mitigate degradation:

  • Careful Handling: Minimize exposure to moisture and air.

  • Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

  • Avoid Harsh Conditions: Use mild acids or bases for any pH adjustments during workup and avoid excessive heat during solvent removal.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inefficient Oxime Formation - Ensure the hydroxylamine hydrochloride is fully neutralized by the base. - Verify the quality of the hydroxylamine hydrochloride.
Poor Reactant Solubility - Select a solvent in which all reactants are fully soluble at the reaction temperature. Ethanol, methanol, or water are common choices.
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. For some cyclocondensations, moderate heating (e.g., refluxing in ethanol) is required.
Reactant Decomposition - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a weaker base.

Problem 2: Formation of Impurities and Side Products

Possible CauseTroubleshooting Steps
Impure Starting Materials - Purify starting materials (e.g., distill the β-ketoester, recrystallize hydroxylamine hydrochloride) to remove any impurities that could lead to side reactions.
Incorrect Stoichiometry - Carefully check the molar ratios of all reactants, including the base.
Reaction Time - Monitor the reaction by TLC to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to the formation of byproducts.

Problem 3: Difficulties in Product Purification

Possible CauseTroubleshooting Steps
Low Recovery After Extraction - Ensure the pH of the aqueous layer is correctly adjusted during acid-base extraction to ensure the carboxylic acid is fully protonated (for extraction into organic solvent) or deprotonated (for extraction into aqueous base).
Co-elution with Impurities during Column Chromatography - Optimize the mobile phase for silica gel chromatography. A mixture of n-hexane and ethyl acetate with a small amount of acetic or formic acid can improve separation.
Difficulty in Recrystallization - Screen a variety of solvents and solvent mixtures to find a suitable system for recrystallization.
Trapped Solvent - Dry the purified compound under high vacuum, possibly with gentle heating if the compound is thermally stable. Co-evaporation with a lower-boiling point solvent can also be effective.[2]

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of Isoxazole Synthesis from a β-Ketoester

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium CarbonateEthanol801265
2Potassium HydroxideMethanol65878
3TriethylamineAcetonitrile801855
4Sodium HydroxideWater100672

Note: Data is representative and adapted from general isoxazole syntheses. Actual results may vary.

Table 2: Influence of Reaction Temperature on Yield and Reaction Time

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp)2430
2501258
380 (Reflux in Ethanol)875
4100 (Reflux in Water)670

Note: Data is representative and based on typical cyclocondensation reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 2-oxocyclohexane-1-carboxylate

  • Reaction Setup: To a solution of ethyl 2-oxocyclohexane-1-carboxylate (1 equivalent) in ethanol (10 mL per mmol of substrate) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 equivalents).

  • Base Addition: To the stirred mixture, add a solution of sodium hydroxide (2.5 equivalents) in water dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After the reaction is complete (typically 6-8 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Mandatory Visualization

experimental_workflow start Start: Reactants reactants Ethyl 2-oxocyclohexane-1-carboxylate Hydroxylamine HCl Base (e.g., NaOH) start->reactants reaction Cyclocondensation (e.g., Reflux in Ethanol) reactants->reaction 1. Mix workup Aqueous Workup (Solvent removal, dilution) reaction->workup 2. Cool & Concentrate extraction Acid-Base Extraction workup->extraction 3. Dilute & Wash acidification Acidification to pH 2-3 extraction->acidification 4. Separate Aqueous Layer isolation Filtration and Drying acidification->isolation 5. Precipitate purification Recrystallization isolation->purification 6. Purify product Pure Product purification->product

Caption: A general experimental workflow for the synthesis of the target compound.

troubleshooting_logic start Low Yield? check_purity Check Starting Material Purity start->check_purity Yes optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_base Optimize Base Concentration optimize_temp->optimize_base check_time Check Reaction Time (via TLC) optimize_base->check_time purification_loss Investigate Purification Loss check_time->purification_loss solution Improved Yield purification_loss->solution

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Purification of Tetrahydrobenzoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tetrahydrobenzoxazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying tetrahydrobenzoxazole carboxylic acids?

Researchers often face several challenges during the purification of tetrahydrobenzoxazole carboxylic acids, primarily stemming from their chemical nature. These include:

  • High Polarity: The presence of the carboxylic acid group imparts high polarity, which can lead to issues with solubility and chromatographic separation, such as streaking on TLC plates and poor peak shape in HPLC.[1]

  • Compound Instability: The tetrahydrobenzoxazole ring can be sensitive to acidic or basic conditions, potentially leading to ring-opening or other degradation pathways, especially at elevated temperatures.

  • Removal of Synthetic Byproducts: Syntheses can yield byproducts with similar polarities to the desired product, making separation difficult. A common example is the removal of unreacted starting materials or reagents from the reaction mixture.[2]

  • Low Yields: Low synthetic yields can make the isolation and purification of the final product more challenging, as the desired compound is present in a smaller proportion relative to impurities.[2]

  • Moisture Sensitivity: The hygroscopic nature of some polar compounds can complicate handling and storage, as they can absorb moisture from the atmosphere.

Q2: What are the general purification strategies for tetrahydrobenzoxazole carboxylic acids?

A multi-step approach is often necessary for successful purification. The general workflow can be visualized as follows:

  • Aqueous Workup/Extraction: This is a crucial first step to remove water-soluble impurities and to separate the acidic product from neutral and basic impurities.[3]

  • Initial Purification: Depending on the nature of the impurities, a preliminary purification step like recrystallization might be employed.

  • Chromatography: Column chromatography, including normal-phase, reversed-phase, and preparative HPLC, is a powerful technique for separating compounds with different polarities.[4][5]

  • Final Purification: A final recrystallization step is often used to achieve high purity of the solid product.

Troubleshooting Guides

Problem 1: Low recovery after silica gel column chromatography.
Possible Cause Troubleshooting & Optimization
Irreversible Adsorption The polar carboxylic acid group can strongly interact with the acidic silica surface, leading to poor elution. Pre-treating the silica gel with the eluent or adding a small amount of a competitive polar solvent like acetic acid or formic acid (0.1-1%) to the mobile phase can help mitigate this.[6]
Inappropriate Solvent System The chosen eluent may not be optimal for eluting your compound. A gradient elution from a non-polar to a more polar solvent system is recommended to find the ideal mobile phase. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[6]
Compound Degradation on Silica The acidic nature of silica gel can cause degradation of sensitive compounds. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, reversed-phase chromatography is a good option for polar and acid-sensitive compounds.[6]
Improper Sample Loading If the sample is not fully dissolved or is loaded in too large a volume of strong solvent, it can lead to band broadening and poor separation. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, this powder can be loaded onto the top of the column.[6]
Problem 2: Difficulty in removing a specific byproduct.
Possible Cause Troubleshooting & Optimization
Similar Polarity of Product and Byproduct If the byproduct has a similar polarity to your desired tetrahydrobenzoxazole carboxylic acid, chromatographic separation can be challenging. Explore alternative purification techniques like recrystallization, which relies on differences in solubility.[2] Derivatization to alter the polarity of either the product or the byproduct before chromatography can also be an effective strategy.
Formation of an Azeotrope In cases of liquid products, the byproduct might form an azeotrope, making separation by distillation difficult. Chemical treatment to convert the impurity into a more easily separable compound can be an option.
Problem 3: The purified compound is not dry (contains residual solvent or water).
Possible Cause Troubleshooting & Optimization
Trapped High-Boiling Point Solvent High-boiling point solvents used in purification can be difficult to remove. Use a rotary evaporator followed by drying under high vacuum. Co-evaporation with a lower-boiling point solvent can sometimes help.[6]
Residual Water from Workup Ensure thorough drying of the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.[6]
Hygroscopic Nature of the Compound Some polar compounds can absorb moisture from the atmosphere. Dry the purified compound under high vacuum, possibly with gentle heating if the compound is thermally stable. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture reabsorption.[6]

Data Presentation: Comparison of Purification Methods

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the expected outcomes of different purification strategies. Actual results may vary depending on the specific compound and impurities.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Single Recrystallization (Ethanol/Water) 85%95%70%Good for removing less polar impurities.
Silica Gel Chromatography 85%98%60%Effective for a wide range of impurities, but yield may be lower due to adsorption.
Reversed-Phase Preparative HPLC 85%>99%50%Provides very high purity, ideal for final purification of small to medium scale samples.[4][5]
Acid-Base Extraction followed by Recrystallization 70%97%65%Excellent for removing neutral and basic impurities.

Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash (Extraction of Product): Wash the organic layer with a basic aqueous solution (e.g., 1M sodium bicarbonate or 1M sodium hydroxide). The tetrahydrobenzoxazole carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[3]

  • Separation: Separate the aqueous layer containing the salt of your product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out or the solution becomes acidic (check with pH paper).

  • Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry them over a suitable drying agent like anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.[6]

Protocol 2: Normal-Phase Silica Gel Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point. To improve peak shape and recovery, 0.1-1% acetic acid or formic acid can be added to the eluent.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column.[6]

  • Elution: Start with a low polarity eluent and gradually increase the polarity.

  • Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Reversed-Phase Preparative HPLC
  • Stationary Phase: C18-functionalized silica gel.[4]

  • Mobile Phase: A gradient of acetonitrile (containing 0.1% trifluoroacetic acid, TFA) in water (containing 0.1% TFA) is a common mobile phase for polar acidic compounds.[4]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or a solvent like DMSO, and filter it through a 0.45 µm filter before injection.

  • Elution: Run a gradient from a low to a high concentration of the organic solvent to elute the compounds based on their hydrophobicity.

  • Detection and Fraction Collection: Use a UV detector to monitor the elution of compounds and a fraction collector to isolate the desired product.

  • Post-Purification: Combine the fractions containing the pure product. The mobile phase can be removed by lyophilization or by extraction into an organic solvent after neutralizing the acid.

Protocol 4: Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For carboxylic acids, common recrystallization solvents include ethanol, methanol, water, or mixtures like ethanol/water.[7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualization

experimental_workflow crude Crude Reaction Mixture extraction Aqueous Workup / Extraction crude->extraction Remove water-soluble impurities initial_sep Initial Separation extraction->initial_sep Isolate acidic product chromatography Column Chromatography initial_sep->chromatography Separate by polarity final_purification Further Purification chromatography->final_purification High-purity polishing pure_product Pure Product final_purification->pure_product Final solid form

Caption: A general experimental workflow for the purification of tetrahydrobenzoxazole carboxylic acids.

troubleshooting_workflow start Low Purity After Initial Purification check_tlc Analyze by TLC/HPLC start->check_tlc multiple_spots Multiple Spots/Peaks? check_tlc->multiple_spots streaking Streaking/Broad Peaks? check_tlc->streaking optimize_chroma Optimize Chromatography (Solvent, Stationary Phase) multiple_spots->optimize_chroma Yes recrystallize Recrystallize from Different Solvent multiple_spots->recrystallize No (Single Impurity) acid_base_extract Perform Acid-Base Extraction multiple_spots->acid_base_extract If neutral/basic impurities suspected add_acid Add Acid to Eluent (e.g., Acetic Acid) streaking->add_acid Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) streaking->change_stationary_phase If streaking persists end Pure Compound optimize_chroma->end recrystallize->end acid_base_extract->end add_acid->optimize_chroma change_stationary_phase->optimize_chroma

Caption: A troubleshooting decision tree for low purity issues during purification.

References

Identification of byproducts in the synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. The following information addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process:

  • Cyclocondensation: The reaction of 1,3-cyclohexanedione with ethyl 2-chloro-2-(hydroxyimino)acetate to form ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate.

  • Hydrolysis: The subsequent hydrolysis of the ethyl ester to the desired carboxylic acid.

This approach is favored due to the ready availability of the starting materials.

Q2: I am getting a low yield in the cyclocondensation step. What are the possible reasons?

Low yields in the formation of ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate can be attributed to several factors:

  • Purity of Reactants: Impurities in 1,3-cyclohexanedione or ethyl 2-chloro-2-(hydroxyimino)acetate can lead to side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can negatively impact the yield.

  • Side Product Formation: Competing reactions can consume the starting materials, reducing the formation of the desired product.

Q3: What are the potential byproducts in the synthesis of ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate?

Several byproducts can form during the cyclocondensation reaction. The nature and quantity of these byproducts are influenced by the specific reaction conditions.

Byproduct NameChemical StructureFormation MechanismMitigation Strategy
Furoxan Dimer Dimer of the nitrile oxide intermediateDimerization of the in situ generated nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate.[1]Slow addition of the base or performing the reaction at a lower temperature to maintain a low concentration of the nitrile oxide intermediate.[1]
Michael Adduct Adduct of 1,3-cyclohexanedione and the nitrile oxideNucleophilic attack of the enolate of 1,3-cyclohexanedione on the nitrile oxide intermediate.Optimization of stoichiometry and reaction temperature.
Oxime Ether O-alkylation of the oximeReaction of the hydroxyimino group with an alkylating agent.Use of a non-alkylating base and careful control of reaction conditions.

Q4: I am having trouble with the hydrolysis of the ethyl ester to the carboxylic acid. What are some common issues?

The hydrolysis of ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate can present challenges:

  • Incomplete Hydrolysis: The reaction may not go to completion, leaving unreacted ester.

  • Product Degradation: The isoxazole ring can be sensitive to harsh acidic or basic conditions, leading to ring-opening or other degradation products.[2]

  • Difficult Isolation: The carboxylic acid product may be difficult to isolate in pure form from the reaction mixture.

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate
Symptom Possible Cause Troubleshooting Step
Low conversion of starting materials (TLC monitoring) Inadequate reaction time or temperature.Increase reaction time or gradually increase the temperature, monitoring for product degradation.
Ineffective base.Ensure the base is fresh and anhydrous. Consider screening other bases (e.g., triethylamine, DBU).
Multiple spots on TLC, indicating byproduct formation Dimerization of nitrile oxide.Add the base dropwise to the reaction mixture to keep the concentration of the nitrile oxide intermediate low.[1]
Suboptimal solvent.Experiment with different solvents (e.g., THF, dioxane, ethanol) to find the optimal medium for the reaction.
Product loss during workup Product is water-soluble.Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.
Emulsion formation during extraction.Add a small amount of brine or filter the mixture through celite.
Problem 2: Incomplete Hydrolysis or Degradation of this compound
Symptom Possible Cause Troubleshooting Step
Presence of starting ester in the final product (NMR/LC-MS) Insufficient hydrolysis time or reagent concentration.Increase the reaction time or the concentration of the acid/base catalyst.
Steric hindrance around the ester group.Consider using a stronger hydrolyzing agent or higher reaction temperature, while carefully monitoring for degradation.
Low yield of desired carboxylic acid with unidentified impurities Degradation of the isoxazole ring.Use milder hydrolysis conditions (e.g., LiOH in THF/water at room temperature).[2] Avoid prolonged heating.
Acid- or base-catalyzed side reactions.Carefully neutralize the reaction mixture to the isoelectric point of the carboxylic acid to maximize precipitation and minimize salt formation.
Difficulty in precipitating the product Product is highly soluble in the reaction solvent.After acidification, cool the solution in an ice bath to promote crystallization. If necessary, partially evaporate the solvent.

Experimental Protocols

Synthesis of Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

  • To a stirred solution of the β-dicarbonyl compound (1.0 eq) and the hydroximoyl halide (1.1 eq) in a suitable solvent (e.g., chloroform), a base like triethylamine (1.5 eq) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Hydrolysis of Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

A general procedure for the hydrolysis of isoxazole esters is as follows:

  • The ester is dissolved in a mixture of a suitable organic solvent (e.g., THF, ethanol) and an aqueous solution of a base (e.g., NaOH, LiOH) or acid (e.g., HCl).[2]

  • The mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.

  • Once the reaction is complete, the organic solvent is removed under reduced pressure.

  • The aqueous solution is then acidified with a suitable acid (e.g., HCl, citric acid) to precipitate the carboxylic acid.[2]

  • The solid product is collected by filtration, washed with cold water, and dried.

Visualizations

DOT Script for the Synthesis Pathway

Synthesis_Pathway A 1,3-Cyclohexanedione C Ethyl 4,5,6,7-tetrahydro-1,2- benzoxazole-3-carboxylate A->C Cyclocondensation (Base, Solvent) Byproduct2 Michael Adduct A->Byproduct2 Side Reaction B Ethyl 2-chloro-2- (hydroxyimino)acetate B->C Byproduct1 Furoxan Dimer B->Byproduct1 Dimerization B->Byproduct2 D 4,5,6,7-Tetrahydro-1,2- benzoxazole-3-carboxylic acid C->D Hydrolysis (Acid or Base)

Caption: Synthetic pathway for this compound.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Step1 Analyze Reaction Step Start->Step1 Cyclo Cyclocondensation Step1->Cyclo Hydro Hydrolysis Step1->Hydro CheckReactants Check Reactant Purity Cyclo->CheckReactants Low Conversion OptimizeCond Optimize Conditions (Temp, Time, Base) Cyclo->OptimizeCond Low Conversion CheckByproducts Identify Byproducts (TLC, LC-MS) Cyclo->CheckByproducts Multiple Spots MildHydro Use Milder Hydrolysis Conditions Hydro->MildHydro Degradation AdjustpH Optimize pH for Isolation Hydro->AdjustpH Isolation Issues CheckReactants->OptimizeCond Solution Improved Yield and Purity OptimizeCond->Solution CheckByproducts->OptimizeCond MildHydro->Solution AdjustpH->Solution

Caption: General troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid synthesis.

Proposed Synthesis Pathway

A reliable two-step synthesis for this compound begins with the formation of a β-ketoester intermediate, ethyl 2-oxocyclohexane-1-carboxylate, from cyclohexanone. This is followed by cyclocondensation with hydroxylamine and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate Ethyl 2-oxocyclohexane- 1-carboxylate Cyclohexanone->Intermediate Claisen Condensation Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Intermediate NaH_THF NaH, THF Ester_Product Ethyl 4,5,6,7-Tetrahydro- 1,2-benzoxazole-3-carboxylate Intermediate->Ester_Product Cyclocondensation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Ester_Product Base_Solvent Base, Solvent Final_Product 4,5,6,7-Tetrahydro-1,2-benzoxazole- 3-carboxylic acid Ester_Product->Final_Product Saponification Hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

This procedure is adapted from established methods for the Claisen condensation of cyclohexanone with diethyl carbonate.[1][2]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred suspension, add diethyl carbonate (1.5 eq). Heat the mixture to reflux.

  • Cyclohexanone Addition: Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the refluxing mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Continue refluxing for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclohexanone spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is based on the general principles of isoxazole synthesis from β-ketoesters and subsequent ester hydrolysis.[3][4][5]

  • Cyclocondensation: In a round-bottom flask, dissolve ethyl 2-oxocyclohexane-1-carboxylate (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or triethylamine (1.5 eq).

  • Reaction Monitoring: Stir the mixture at room temperature or gentle heat (40-60 °C) for 4-8 hours. Monitor the formation of the isoxazole ester by TLC.

  • Ester Hydrolysis (Saponification): Once the cyclocondensation is complete, add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture. Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Work-up and Purification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with cold 1M HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.[6]

Troubleshooting Guide

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials Verify Purity of Starting Materials and Reagents Start->Check_Starting_Materials Optimize_Step1 Optimize Step 1: Claisen Condensation Check_Starting_Materials->Optimize_Step1 If materials are pure Success Improved Yield and Purity Check_Starting_Materials->Success If materials were impure and now replaced Optimize_Step2 Optimize Step 2: Cyclocondensation & Hydrolysis Optimize_Step1->Optimize_Step2 If Step 1 is successful Purification_Issues Address Purification Challenges Optimize_Step1->Purification_Issues If Step 1 yields inseparable byproducts Optimize_Step2->Purification_Issues If cyclization/hydrolysis is problematic Optimize_Step2->Success After optimization Purification_Issues->Success After optimizing purification

Caption: A logical workflow for troubleshooting synthesis issues.

Q1: The yield of the first step (ethyl 2-oxocyclohexane-1-carboxylate) is low. What are the possible causes and solutions?

A1: Low yields in the Claisen condensation can be attributed to several factors. Here is a breakdown of potential issues and their remedies:

  • Incomplete reaction:

    • Solution: Ensure all reagents are anhydrous, as sodium hydride reacts violently with water. Extend the reaction time and ensure the reflux temperature is maintained.

  • Side reactions:

    • Solution: The addition of cyclohexanone should be slow to prevent self-condensation. Ensure the stoichiometry of the reagents is accurate.

  • Inefficient work-up:

    • Solution: During the aqueous work-up, ensure the pH is appropriately adjusted to keep the product in the organic phase. Perform multiple extractions to maximize recovery.

Q2: The cyclocondensation reaction to form the isoxazole ester is not proceeding to completion. What should I do?

A2: If the formation of the isoxazole ring is sluggish, consider the following adjustments:

  • Reaction Temperature: Gently heating the reaction mixture (40-60 °C) can increase the reaction rate. However, excessive heat may lead to side product formation.

  • Choice of Base: The choice of base can be critical. If sodium acetate is ineffective, a stronger, non-nucleophilic base like triethylamine or DBU can be trialed.

  • Solvent: While ethanol is a common choice, exploring other polar protic solvents might be beneficial.

Q3: During the final hydrolysis step, I am getting a complex mixture of products instead of the desired carboxylic acid. Why is this happening?

A3: A complex product mixture after hydrolysis can indicate decomposition of the target molecule.

  • Reaction Conditions: Harsh basic conditions (high concentration of NaOH or prolonged heating) can potentially lead to the degradation of the isoxazole ring. Try using milder conditions, such as lithium hydroxide in a THF/water mixture at room temperature.

  • Work-up: Ensure the acidification step is performed in an ice bath to control the exotherm and prevent degradation. Add the acid slowly until the product fully precipitates.

Q4: My final product is an oil and difficult to purify. What purification strategies can I employ?

A4: If the carboxylic acid product is an oil or proves difficult to crystallize, consider the following purification techniques:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated carboxylic acid will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, re-acidify the aqueous layer and extract the purified carboxylic acid with an organic solvent.[6]

  • Column Chromatography: While challenging for carboxylic acids due to potential streaking on silica gel, it can be effective. Consider using a mobile phase containing a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical yield of this compound?

A1: The theoretical yield is calculated based on the stoichiometry of the balanced chemical equation, starting from the limiting reactant. For a multi-step synthesis, the overall theoretical yield is the product of the theoretical yields of each step.

Q2: How can I confirm the identity and purity of the final product?

A2: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for a solid compound.

Q3: Is the final product stable? What are the recommended storage conditions?

A3: Carboxylic acids are generally stable compounds. However, to prevent potential degradation over long-term storage, it is advisable to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Sodium Hydride: NaH is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Solvents: THF and other organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation: Optimization of Reaction Conditions

StepParameter to OptimizeChangeExpected Impact on YieldPotential Drawbacks
1. Claisen Condensation BaseStronger base (e.g., LDA)IncreaseIncreased side reactions
TemperatureLower TemperatureIncrease SelectivitySlower reaction rate
Reagent AdditionSlower addition of cyclohexanoneIncreaseLonger reaction time
2. Cyclocondensation BaseStronger, non-nucleophilic baseIncreasePotential for side reactions
TemperatureModerate heating (40-60 °C)IncreaseRisk of decomposition at higher temperatures
SolventAprotic polar solvent (e.g., DMF)May improve solubility and rateMore difficult to remove
3. Hydrolysis BaseMilder base (e.g., LiOH)ImproveSlower reaction rate
TemperatureRoom TemperatureImproveSignificantly longer reaction time

References

Technical Support Center: Recrystallization of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow it to cool slowly. Consider using a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated.[1][2]If the solution is not saturated: Boil off some of the solvent to increase the concentration and allow it to cool again.[1] If the solution is supersaturated: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the compound.[1][2]
Crystallization is too rapid, leading to fine powder or needles. The solution is cooling too quickly, or it is overly concentrated.Reheat the solution to redissolve the solid. Add a small amount of extra solvent and allow the flask to cool more slowly. Insulate the flask to slow down the cooling process.[3][4]
Low recovery of the purified compound. Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[3] The crystals were washed with a solvent that was not cold enough, redissolving some of the product.[5] Premature crystallization occurred during hot filtration.Concentrate the mother liquor by carefully evaporating some of the solvent and cool it to obtain a second crop of crystals. Always use ice-cold solvent to wash the crystals.[5] Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.
Discolored crystals are obtained. The presence of colored impurities that were not removed during the initial dissolution.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Given the carboxylic acid functional group, polar solvents such as water, ethanol, or acetic acid, or solvent mixtures like ethanol/water or acetic acid/water, are likely candidates.[6] Experimental screening of various solvents is necessary to determine the optimal one for your specific sample.

Q2: How do I perform a solvent selection test?

A2: Place a small amount of your crude compound (around 20-30 mg) into a test tube. Add a few drops of the solvent you are testing. If the compound dissolves immediately at room temperature, the solvent is too good. If it does not dissolve, gently heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot. Then, allow the solution to cool to room temperature. The formation of crystals upon cooling indicates a suitable solvent.[7]

Q3: My compound is soluble in one solvent when hot, but no crystals form upon cooling. What should I do?

A3: This indicates that your compound is still too soluble in that particular solvent. You can try a two-solvent system. Dissolve your compound in a minimal amount of the "good" hot solvent (the one it is soluble in). Then, add a "poor" solvent (one in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.[6]

Q4: How can I improve the purity of my final product?

A4: To enhance purity, ensure that the dissolution of the crude material is complete in the minimum amount of boiling solvent.[5] Allow for slow cooling to promote the formation of well-defined crystals, which are less likely to trap impurities.[4] A second recrystallization step can also be performed if the initial purity is not satisfactory.

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the recrystallization of this compound.

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If necessary, add small portions of additional hot solvent until the solid is completely dissolved.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to use a pre-warmed funnel and receiving flask to prevent premature crystallization.[8]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be slowed by insulating the flask. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator. Ensure the crystals are thoroughly dry before determining the yield and melting point.[2]

Troubleshooting Workflow

G Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem collect Collect and Dry Crystals crystals->collect troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool end End collect->end

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Chromatographic Purification of Substituted Tetrahydrobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chromatographic purification of substituted tetrahydrobenzoxazoles. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of substituted tetrahydrobenzoxazoles.

Issue 1: Poor Resolution of the Target Compound

Q: I am seeing poor separation between my desired substituted tetrahydrobenzoxazole and impurities. How can I improve the resolution?

A: Poor resolution is a common challenge. Here are several strategies to improve the separation:

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography (Silica Gel): The most common mobile phases are mixtures of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).[1] A good starting point is a solvent system that gives your target compound an Rf value of approximately 0.3 on a TLC plate.[1] To improve separation, you can try a shallower gradient or even isocratic elution if the impurities are close to your compound.

    • Reverse-Phase Chromatography (C18): Common mobile phases include mixtures of water or buffer with acetonitrile or methanol. If your compound is basic, adding a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape and resolution.

  • Change the Stationary Phase:

    • If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase. Alumina can be a good alternative for basic compounds. For HPLC, switching to a different column chemistry (e.g., a phenyl-hexyl column) can offer different selectivity through π-π interactions.

  • Adjust the Flow Rate:

    • In flash chromatography, a flow rate of about 2 inches per minute is often ideal.[1] In HPLC, lowering the flow rate can sometimes increase resolution, but will also increase the run time.

  • Check for Column Overload:

    • Injecting too much sample can lead to broad, overlapping peaks. Try diluting your sample and injecting a smaller volume.

Issue 2: Peak Tailing of the Tetrahydrobenzoxazole Compound

Q: My purified tetrahydrobenzoxazole shows significant peak tailing in the chromatogram. What is causing this and how can I fix it?

A: Peak tailing for nitrogen-containing heterocyclic compounds is frequently caused by their basic nature interacting with the acidic silanol groups on the surface of silica gel.[2] This leads to undesirable secondary interactions.

  • Use a Mobile Phase Additive (Normal-Phase):

    • Adding a small amount of a basic modifier to your mobile phase can significantly reduce peak tailing. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[1][2] Pyridine can also be used.[1] This additive competes with your basic compound for the active sites on the silica, leading to more symmetrical peaks.

  • Deactivate the Silica Gel:

    • You can pre-treat your silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[3]

  • Switch to a Different Stationary Phase:

    • Consider using a less acidic stationary phase like alumina or a deactivated silica gel. For reverse-phase HPLC, using a modern, end-capped C18 column will minimize interactions with residual silanols.

  • Control the pH (Reverse-Phase):

    • In reverse-phase HPLC, ensure the pH of your mobile phase is appropriate for your compound. For basic compounds, a slightly acidic mobile phase can protonate the molecule, leading to better peak shape.

Issue 3: The Compound Appears to be Decomposing on the Column

Q: I suspect my substituted tetrahydrobenzoxazole is degrading during purification. How can I prevent this?

A: Some substituted oxazoles can be sensitive to acidic conditions, potentially leading to ring-opening or other degradation pathways.[4] Since silica gel is acidic, this can be a significant issue.

  • Deactivate the Stationary Phase: As mentioned for peak tailing, adding triethylamine to the mobile phase will neutralize the acidic sites on the silica gel, which can prevent the degradation of acid-sensitive compounds.[3][5]

  • Use an Alternative Stationary Phase: Switching to a neutral stationary phase like alumina can be a good solution.

  • Minimize Contact Time: Work quickly. Flash chromatography is advantageous because of the reduced time the compound spends on the stationary phase.[2]

  • Consider Temperature: If you are performing HPLC at an elevated temperature, consider lowering it, as heat can accelerate degradation.

Issue 4: Difficulty Separating Diastereomers

Q: My synthesis produced a mixture of diastereomers of a substituted tetrahydrobenzoxazole, and I am struggling to separate them. What should I do?

A: The separation of diastereomers can be challenging and often requires specialized approaches as they can have very similar polarities.[6]

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method for separating diastereomers.

    • Chiral Stationary Phases (CSPs): Even for diastereomers, a chiral column can sometimes provide the necessary selectivity for separation.

    • Methodical Screening: You may need to screen different columns (e.g., C18, phenyl-hexyl) and mobile phase combinations to find a system that provides adequate resolution.

  • Flash Chromatography: Achieving baseline separation of diastereomers by flash chromatography can be difficult.

    • Shallow Gradient: A very slow, shallow gradient of the mobile phase can sometimes improve separation.

    • Multiple Purifications: You may need to perform the purification multiple times, collecting mixed fractions and re-purifying them.

Quantitative Data Summary

The following tables provide illustrative data for typical chromatographic conditions. Note that optimal conditions will vary depending on the specific substitution pattern of your tetrahydrobenzoxazole.

Table 1: Example Flash Chromatography Conditions for a Moderately Polar Substituted Tetrahydrobenzoxazole

ParameterConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase Hexanes:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration to elute compounds of increasing polarity.
Mobile Phase Additive 0.1% TriethylamineTo prevent peak tailing due to the basic nitrogen of the tetrahydrobenzoxazole.[1][2]
Target Rf ~0.3 in 80:20 Hexanes:EtOAcA good target for achieving good separation in flash chromatography.[1]
Flow Rate ~2 inches/minuteAn optimal flow rate for good resolution without excessively long run times.[1]

Table 2: Example HPLC Conditions for Purity Analysis and Small-Scale Purification

ParameterConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmA standard, versatile column for reverse-phase HPLC.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid helps to protonate the basic analyte and improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component of the mobile phase.
Gradient 10% to 90% B over 15 minutesA typical gradient to elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minuteA standard analytical flow rate.
Detection UV at 254 nm and 280 nmMany heterocyclic compounds have UV absorbance at these wavelengths.[7]

Experimental Protocols

Protocol 1: General Flash Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give your target compound an Rf of ~0.3 and show good separation from impurities.[1] If peak streaking is observed, add 0.1-1% triethylamine to the TLC solvent jar.

  • Column Packing:

    • Select an appropriately sized column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack, tapping the side gently to ensure even packing. Do not let the column run dry.[1]

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully pipette the sample onto the top of the column.

    • Allow the sample to absorb into the silica.

    • Carefully add the mobile phase to the top of the column.

  • Elution and Fraction Collection:

    • Apply gentle pressure to the top of the column to achieve a flow rate of about 2 inches per minute.[1]

    • Collect fractions and monitor them by TLC to identify those containing your purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HPLC Method Development for Purity Analysis
  • Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a working concentration of ~0.1 mg/mL.

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Optimization:

    • Gradient: If peaks are poorly resolved, try a shallower gradient (e.g., 20% to 60% B over 20 minutes).

    • Solvent: If resolution is still poor, try methanol as the organic solvent (Mobile Phase B) instead of acetonitrile.

    • pH: If peak shape is poor, consider using a different acid modifier or a buffered mobile phase.

    • Column: If co-elution is a persistent issue, try a column with a different selectivity, such as a phenyl-hexyl column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis (Optimize Mobile Phase) Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Tetrahydrobenzoxazole Evaporate->Pure_Product

Caption: General workflow for flash chromatography purification.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase / Column cluster_result Start Problem Observed: Poor Separation / Peak Tailing Opt_Gradient Adjust Gradient / % Organic Start->Opt_Gradient Add_Modifier Add Modifier (e.g., 0.1% TEA for Tailing) Opt_Gradient->Add_Modifier If Tailing Persists Resolved Problem Resolved Opt_Gradient->Resolved Change_Solvent Change Organic Solvent (ACN <=> MeOH) Add_Modifier->Change_Solvent If Still Unresolved Add_Modifier->Resolved Check_Overload Check for Column Overload (Inject Less) Change_Solvent->Check_Overload Change_Solvent->Resolved Change_Column Change Column Chemistry (e.g., Silica -> Alumina or C18 -> Phenyl) Check_Overload->Change_Column If No Improvement Check_Overload->Resolved Change_Column->Resolved

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming solubility issues of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with compounds like 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid during biological assays.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is poorly soluble in aqueous buffers. What is the first step to address this?

A1: The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for a wide range of organic molecules.[1][2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to the final desired concentration in your aqueous assay buffer.[2][3]

Q2: What is the maximum recommended concentration of DMSO in my cell-based assay?

A2: As a general guideline, the final concentration of DMSO in a cell-based assay should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell lines or long-term assays, it is recommended to keep the DMSO concentration at or below 0.1%.[4][5][6] It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration as the test wells) in your experiments to account for any solvent effects.[4][5]

Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out." Several strategies can mitigate this:

  • Decrease the final compound concentration: The concentration in the assay may be above the compound's thermodynamic solubility limit.[7]

  • Try a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution. For example, first, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[7]

  • Increase mixing energy: Vortexing or rapid pipetting during dilution can help keep the compound in solution.[7]

  • Use a pre-warmed buffer: If the compound's solubility is temperature-dependent, diluting into a buffer pre-warmed to the assay temperature can help.

Q4: Are there alternatives to DMSO for improving the solubility of my compound?

A4: Yes, several other strategies can be employed, often in combination:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or N,N-Dimethylacetamide (DMAc) can be used.[1][8]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. For an acidic compound like this compound, increasing the pH above its pKa will convert it to its more soluble salt form.[9][10][11]

  • Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[12][13][14][15][16]

    • Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.001-0.01%) to aid solubilization.[7][9][10] However, it's essential to verify that the surfactant does not interfere with the assay.[7]

Q5: How can I determine the solubility of my compound in the assay buffer?

A5: A practical method is to perform a visual inspection of serial dilutions. Prepare a series of dilutions of your compound in the assay buffer in a clear microplate. Visually inspect for any cloudiness or precipitate against a dark background. For a more quantitative measurement, you can use nephelometry (light scattering) or measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity.[7]

Troubleshooting Guides

Issue 1: Compound precipitates over the course of the assay.

Possible Cause Troubleshooting Steps Expected Outcome
Thermodynamic Insolubility Lower the compound concentration in the assay.[7]The compound remains in solution throughout the assay.
Temperature Fluctuations Ensure all assay components and the environment are maintained at a constant, controlled temperature.[7]Stable temperature prevents temperature-induced precipitation.
Compound Instability Assess the compound's stability in the assay buffer over the experiment's time course. If unstable, consider a shorter incubation time.[7]A shorter assay duration may prevent the accumulation of less soluble degradation products.

Issue 2: High variability in IC50 values or inconsistent assay results.

Possible Cause Troubleshooting Steps Expected Outcome
Inconsistent Compound Concentration This is often due to precipitation upon dilution.[2] Follow the troubleshooting steps for immediate precipitation (see FAQ Q3).Consistent compound concentration leads to more reproducible results.
Compound Adsorption to Plastics Use low-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant or BSA to the buffer to block non-specific binding sites.Reduced loss of compound to plasticware ensures the effective concentration is closer to the nominal concentration.
Improper Stock Solution Handling Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[17] Visually inspect for precipitates after thawing and vortex to redissolve if necessary.[17]Proper handling ensures the integrity and concentration of the stock solution.

Data Presentation

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Stock ConcentrationRecommended Max Final Assay ConcentrationNotes
DMSO 10-50 mM< 1% (ideally < 0.1% for sensitive cells)[4][5][6]Broadly effective but can be toxic to some cells at higher concentrations.[4][18]
Ethanol 10-50 mM< 1%Can have biological effects and may be more volatile.
Propylene Glycol 10-50 mM< 2%Generally considered less toxic than DMSO and ethanol.
N,N-Dimethylacetamide (DMAc) 10-50 mM< 1%A less common but effective alternative.

Table 2: Common Solubility-Enhancing Excipients

ExcipientClassMechanism of ActionTypical Concentration Range
Hydroxypropyl-β-cyclodextrin (HP-β-CD) CyclodextrinForms inclusion complexes with hydrophobic molecules.[12][13][14]1-10 mM
Sulfobutylether-β-cyclodextrin (SBE-β-CD) CyclodextrinForms inclusion complexes; often has higher solubilizing capacity than HP-β-CD.[1]1-10 mM
Tween-20 / Triton X-100 Non-ionic SurfactantForms micelles that encapsulate hydrophobic compounds.[9][10]0.001% - 0.01% (v/v)

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution

  • Weigh the Compound: Accurately weigh a precise amount of the solid compound (e.g., this compound).

  • Calculate Solvent Volume: Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the solid compound.

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary.[19]

  • Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[3][17]

Protocol 2: Determining Maximum Tolerated Co-solvent Concentration

  • Prepare Co-solvent Dilutions: Prepare a series of dilutions of your co-solvent (e.g., DMSO) in the assay buffer, ranging from a concentration you know to be tolerated (e.g., 0.01%) up to a higher concentration (e.g., 5%).

  • Cell Seeding: Seed your cells in a microplate at the desired density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with the prepared co-solvent dilutions. Include a no-solvent control.

  • Incubation: Incubate the cells for the duration of your planned experiment.

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of the co-solvent that does not significantly impact cell health.

  • Analysis: Plot cell viability against the co-solvent concentration to identify the maximum tolerated concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in 100% DMSO to make stock solution weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw serial_dilute Serial Dilution in Assay Buffer thaw->serial_dilute add_to_assay Add to Assay Plate serial_dilute->add_to_assay incubate Incubate add_to_assay->incubate readout Perform Assay Readout incubate->readout analyze Analyze Data readout->analyze

Caption: Experimental workflow for using a poorly soluble compound.

troubleshooting_flowchart start Compound Precipitates in Assay Buffer q1 Is precipitation immediate? start->q1 immediate_actions Try: 1. Lower final concentration 2. Serial dilution 3. Increase mixing energy q1->immediate_actions Yes delayed_actions Check: 1. Temperature stability 2. Compound stability over time q1->delayed_actions No (Over time) q2 Solubility Improved? immediate_actions->q2 further_solubilization Consider Alternative Strategies: - Change co-solvent - Adjust pH - Add cyclodextrins/surfactants q2->further_solubilization No success Proceed with Assay q2->success Yes delayed_actions->q2 further_solubilization->q2 fail Re-evaluate Compound/ Formulation

References

Stability studies of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, particularly concerning its stability under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study is a process where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing conditions.[3] These conditions typically include heat, light, humidity, oxidation, and a range of pH values (acidic, neutral, and basic).[4] For this compound, this study is crucial to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Assess the intrinsic stability of the molecule.

  • Develop and validate a stability-indicating analytical method, such as HPLC, that can separate the parent compound from its degradation products.[2]

Q3: What are the likely degradation pathways for this compound under pH stress?

A3: Based on the chemistry of the isoxazole ring, the primary degradation pathway under basic conditions is likely to be the cleavage of the N-O bond, leading to the opening of the isoxazole ring.[1] This type of base-catalyzed ring opening has been observed in other isoxazole-containing compounds.[1] Under strong acidic conditions, hydrolysis of the carboxylic acid group or other reactions could occur, although the isoxazole ring is generally more stable in acidic media compared to basic media.

Q4: How can I monitor the degradation of this compound during my stability study?

A4: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach. This method should be developed and validated to ensure it can separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, which helps in structure elucidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation observed at neutral or acidic pH. 1. Presence of an oxidizing agent. 2. Photodegradation. 3. Interaction with buffer components.1. Ensure all solutions are prepared with high-purity water and protected from oxidative stress. Consider purging solutions with nitrogen. 2. Protect samples from light by using amber vials or covering them with aluminum foil. 3. Evaluate the compatibility of the buffer system with the compound. Consider using alternative buffer systems.
Inconsistent or irreproducible stability data. 1. Inaccurate pH measurement or control. 2. Fluctuation in temperature. 3. Non-homogeneous sample solutions.1. Calibrate the pH meter before use with at least two standard buffers. Ensure the final pH of the sample solution is accurate. 2. Use a calibrated, temperature-controlled incubator or water bath. 3. Ensure the compound is fully dissolved and the solution is thoroughly mixed before aliquoting and stressing.
Appearance of multiple, unknown peaks in the chromatogram. 1. Formation of secondary degradation products. 2. Interaction with impurities in the solvent or excipients. 3. Sample contamination.1. This is expected in forced degradation. Use LC-MS to identify the mass of these products to help in their identification. 2. Run a blank analysis of the stress media (without the drug substance) to identify any extraneous peaks. 3. Ensure proper handling and storage of samples to avoid contamination.
Poor peak shape or resolution in the HPLC analysis. 1. Inappropriate mobile phase or column. 2. Co-elution of the parent drug with a degradation product.1. Optimize the HPLC method, including the mobile phase composition, gradient, flow rate, and column chemistry. 2. Adjust the chromatographic conditions to achieve baseline separation of all peaks. A change in the organic modifier, pH of the mobile phase, or column type may be necessary.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various pH conditions, based on the expected behavior of isoxazole-containing compounds. This data is for illustrative purposes and should be confirmed by experimental studies.

pH Condition Temperature (°C) Time (hours) Assay of Parent Compound (%) Major Degradation Product(s) Observed
0.1 M HCl (pH ~1)602498.5Minor, unidentified polar degradants
Acetate Buffer (pH 4.5)602499.2Minimal degradation
Phosphate Buffer (pH 7.0)602497.8Minor increase in polar degradants
0.1 M NaOH (pH ~13)60885.3Significant peak corresponding to ring-opened product

Experimental Protocols

Protocol for Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic Condition: Add an aliquot of the stock solution to 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.

    • Neutral Condition: Add an aliquot of the stock solution to purified water (pH adjusted to ~7.0) to achieve a final drug concentration of approximately 100 µg/mL.

    • Basic Condition: Add an aliquot of the stock solution to 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 100 µg/mL.

  • Incubation:

    • Incubate the prepared solutions in a temperature-controlled oven or water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the acidic and basic samples. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Determine the rate of degradation and identify the major degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid 0.1 M HCl stock->acid neutral Water (pH 7) stock->neutral base 0.1 M NaOH stock->base incubation Incubation at 60°C acid->incubation neutral->incubation base->incubation sampling Time Point Sampling incubation->sampling neutralization Neutralization sampling->neutralization hplc HPLC Analysis neutralization->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for the forced hydrolysis study.

degradation_pathway cluster_conditions Degradation Conditions parent 4,5,6,7-Tetrahydro-1,2-benzoxazole- 3-carboxylic acid ring_opened Ring-Opened Product parent->ring_opened Major Pathway minor_degradants Minor Degradants parent->minor_degradants Minor Pathway acid_cond Acidic (e.g., HCl) base_cond Basic (e.g., NaOH)

References

Technical Support Center: Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory and pilot-plant production.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common and scalable approach involves the reaction of a cyclic 1,3-dicarbonyl compound with hydroxylamine, which forms the isoxazole ring fused to the tetrahydro-benzene fragment. This method is advantageous for producing 3-unsubstituted or 3-carboxylic acid benzisoxazoles.[1] The likely starting material would be a cyclohexanedione derivative which then undergoes cyclization.

Q2: What are the most critical parameters to monitor during the scale-up of this synthesis?

When scaling up, careful monitoring of the following parameters is crucial to ensure safety, consistency, and yield:

  • Temperature Control: Exothermic steps, such as the initial reaction and cyclization, require precise temperature management to prevent runaway reactions and the formation of byproducts.[2]

  • Reagent Addition Rate: The controlled, slow addition of reagents is essential to maintain optimal reaction temperatures and concentration profiles, especially in large vessels.[2]

  • Mixing Efficiency: Adequate agitation is critical to ensure homogeneity, prevent localized overheating, and maintain consistent reaction kinetics throughout the larger volume.[2]

  • Reaction Monitoring: Regular in-process controls (e.g., TLC, HPLC) are necessary to track the reaction progress, determine the optimal reaction time, and minimize the formation of degradation products.[2]

Q3: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include managing exothermic reactions to prevent thermal runaways, handling potentially hazardous reagents like hydroxylamine, and ensuring proper ventilation to avoid inhalation of solvent vapors or fine particles of the product. A thorough risk assessment should be conducted before commencing any scale-up activities.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.

Low Reaction Yield

Q4: My overall yield has significantly dropped after scaling up the reaction. What are the potential causes and how can I address them?

A drop in yield during scale-up can be attributed to several factors. The following table outlines common causes and suggested solutions.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor with in-process controls. - Cautiously increase the reaction temperature after evaluating the stability of reactants and products. - Ensure efficient mixing to maintain homogeneity. - Verify the purity and stoichiometry of all starting materials.[2]
Side Reactions - Optimize the reaction temperature; lower temperatures may enhance selectivity. - Investigate alternative, milder bases or solvents. - Control the rate of reagent addition to minimize localized high concentrations.[2]
Product Degradation - Minimize the reaction time once the starting material is consumed. - Ensure that work-up procedures are not too harsh (e.g., avoid extreme pH or high temperatures).[2]
Losses During Work-up and Isolation - Optimize extraction procedures, including the choice of solvent and the number of extractions. - If purification is by crystallization, ensure complete precipitation and efficient filtration.[2]
Product Purity Issues

Q5: The purity of my final product is lower than in the lab-scale synthesis, with multiple spots on TLC. How can I improve this?

Impurities often arise from incomplete reactions, side-product formation, or degradation. Consider the following purification strategies for larger quantities:

  • Recrystallization: This is often the most effective method for purifying solid products at scale. Experiment with various solvent systems to identify one that provides high purity and good recovery.

  • pH Adjustment and Extraction: As the target molecule is a carboxylic acid, an acid-base workup can be very effective. Dissolve the crude product in an organic solvent and extract it into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Re-acidification of the aqueous layer will precipitate the purified product, which can then be filtered or extracted.

  • Slurry Wash: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be a simple and effective purification step.

Experimental Protocols

A generalized experimental protocol for the synthesis of a tetrahydro-1,2-benzoxazole-3-carboxylic acid derivative is provided below. This should be optimized for specific laboratory conditions and scale.

Protocol: Synthesis of this compound

  • Reaction Setup: In a suitable, temperature-controlled reaction vessel equipped with an efficient overhead stirrer, dissolve the starting cyclic 1,3-dicarbonyl compound in an appropriate solvent.

  • Reagent Addition: Slowly add a solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate) to the reaction mixture while maintaining a controlled temperature.

  • Reaction: Stir the mixture at the optimized temperature for the required duration, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture. If the product precipitates, it can be isolated by filtration. Otherwise, perform an extractive work-up. For an acidic product, this may involve acidification followed by extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by employing an acid-base purification strategy as described in the troubleshooting section.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Scale-up Synthesis Issue LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? Start->PurityIssue IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Yes SideReactions Side Reactions LowYield->SideReactions Yes Degradation Product Degradation LowYield->Degradation Yes WorkupLoss Work-up/Isolation Loss LowYield->WorkupLoss Yes PurityIssue->Degradation Yes UnreactedSM Unreacted Starting Materials PurityIssue->UnreactedSM Yes Byproducts Byproducts from Side Reactions PurityIssue->Byproducts Yes Synthetic_Pathway cluster_reactants Starting Materials CyclicDiketone Cyclic 1,3-Dicarbonyl Reaction Cyclization CyclicDiketone->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Product This compound Reaction->Product

References

Technical Support Center: Quality Control of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on analytical methods for the quality control of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. Researchers, scientists, and drug development professionals can find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary method for assessing the purity and concentration of this compound. A validated HPLC method is crucial for reliable and reproducible results.[1][2][3][4][5]

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • For solid dosage forms, sonicate for 15-20 minutes to ensure complete dissolution.[6]

  • For biological matrices like plasma, a protein precipitation step using an agent like acetonitrile is necessary.[6]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer). The pH should be at least 1.5 units away from the pKa of the analyte to ensure it is fully ionized or unionized.[7]
Gradient Isocratic or gradient elution may be used depending on the complexity of the sample matrix.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy)
Troubleshooting HPLC Issues

This guide addresses common problems encountered during the HPLC analysis of carboxylic acids and heterocyclic compounds.

ProblemPotential CauseSuggested Solution
High Backpressure Blockage in the system (e.g., plugged frit, column contamination).[7][8]Backflush the column or wash it with stronger solvents than the mobile phase.[8]
Peak Tailing Wrong mobile phase pH, column void, or non-specific interactions.[7]Adjust the mobile phase pH to be at least 1.5 units away from the analyte's pKa. Check for column voids and consider using an inert column.[7]
Shifting Retention Times Changes in temperature or mobile phase composition.[7][9]Use a column oven for stable temperature control. Ensure the mobile phase is well-mixed and prepared gravimetrically for accuracy.[7][9]
Broad Peaks Column overloading, large injection volume, or poor column efficiency.[7]Reduce the sample concentration or injection volume. Optimize the flow rate and temperature.[7]
Split Peaks Sample solvent incompatible with the mobile phase or contamination at the column inlet.Dissolve the sample in the mobile phase whenever possible. Clean or replace the guard column.
HPLC Method Validation Data (Hypothetical)

The following tables represent typical data obtained during the validation of an HPLC method for a pharmaceutical compound.

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
112,500
563,000
10124,500
25310,000
50625,000
Correlation Coefficient (r²) 0.9998

Table 2: Precision (Repeatability)

SampleConcentration (µg/mL)
125.1
224.9
325.2
424.8
525.0
Mean 25.0
Standard Deviation 0.158
% RSD 0.63%

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%2019.899.0%
100%2525.1100.4%
120%3029.799.0%

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and structural confirmation of this compound.

Experimental Protocols

1. UV-Vis Spectroscopy:

  • Purpose: To determine the wavelength of maximum absorbance (λmax) for HPLC detection and for quantitative analysis using Beer's Law.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).

    • Scan the solution in a UV-Vis spectrophotometer over a range of 200-400 nm.

    • Identify the wavelength(s) with the highest absorbance.

2. Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.[10]

  • Protocol:

    • Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr.[10]

    • Press the mixture into a translucent pellet.[10]

    • Acquire the IR spectrum.[10]

  • Expected Peaks:

    • ~3000 cm⁻¹ (O-H stretch of the carboxylic acid)

    • ~1700 cm⁻¹ (C=O stretch of the carboxylic acid)

    • C-N and C-O stretching bands characteristic of the benzoxazole ring.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed molecular structure.[10]

  • Protocol:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected Signals: Signals corresponding to the protons and carbons of the tetrahydrobenzoxazole ring and the carboxylic acid group.

Troubleshooting Spectroscopic Analysis
ProblemPotential CauseSuggested Solution
UV-Vis: No clear λmax Compound has low UV absorbance, or the concentration is too low/high.Use a more concentrated solution. If absorbance is too high, dilute the sample.
IR: Broad O-H peak Presence of water in the sample or KBr.Dry the sample and KBr thoroughly before preparing the pellet.
NMR: Poor resolution Sample is not fully dissolved, or the solution is not homogeneous.Ensure complete dissolution of the sample. Use a high-quality deuterated solvent.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a quality control method for a new compound? A1: The first step is to gather information about the physicochemical properties of the compound, such as its solubility, pKa, and UV absorbance. This information will guide the selection of the analytical technique and initial experimental conditions.

Q2: How can I ensure the accuracy and reliability of my analytical results? A2: Method validation is essential.[1][2][3][4][5] This involves demonstrating that the analytical method is accurate, precise, specific, linear, and robust.[2][5]

Q3: My compound appears to be degrading during analysis. What can I do? A3: Carboxylic acids can be susceptible to degradation.[11] Investigate the stability of the compound under different conditions (pH, temperature, light).[12] For HPLC, consider using a lower column temperature and ensuring the mobile phase pH is compatible with the compound's stability.

Q4: I am seeing extraneous peaks in my chromatogram. What could be the cause? A4: Extraneous peaks can be due to impurities in the sample, contamination from the solvent or glassware, or carryover from a previous injection. Ensure high-purity solvents and clean equipment. Inject a blank solvent to check for carryover.

Q5: What are some common sources of error in quality control testing? A5: Common issues include improper sampling, incorrect interpretation of test results, and poor documentation.[13] It is crucial to have well-defined procedures and to ensure that all analysts are properly trained.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report Troubleshooting_Logic start Problem Observed in Chromatogram pressure Check System Pressure start->pressure peak_shape Analyze Peak Shape pressure->peak_shape Normal high_pressure High Pressure: Check for Blockages pressure->high_pressure High low_pressure Low Pressure: Check for Leaks pressure->low_pressure Low retention_time Check Retention Time Stability peak_shape->retention_time Good tailing Tailing: Adjust Mobile Phase pH peak_shape->tailing Tailing broad Broad Peaks: Reduce Sample Load peak_shape->broad Broad shifting Shifting RT: Check Mobile Phase & Temp. retention_time->shifting Shifting stable Stable RT: Method is Robust retention_time->stable Stable

References

Validation & Comparative

Structure-activity relationship (SAR) studies of tetrahydrobenzoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of tetrahydrobenzoxazole derivatives reveals their potential as promising anticancer agents. This guide provides a comparative analysis of their biological activity, focusing on their role as kinase inhibitors and cytotoxic agents, supported by experimental data and detailed protocols.

Tetrahydrobenzoxazole derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating notable efficacy against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key kinases integral to cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This guide synthesizes findings from multiple studies to present a clear comparison of these derivatives, offering valuable insights for researchers and drug development professionals.

Structure-Activity Relationship and Cytotoxicity

The core structure of tetrahydrobenzoxazole can be systematically modified to enhance its anticancer properties. Structure-activity relationship (SAR) studies have elucidated the impact of various substituents on the cytotoxic and kinase inhibitory activities of these compounds.

Key SAR Observations:
  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the oxazole core significantly influence the anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), often enhance cytotoxicity. For instance, derivatives bearing a 4-chlorophenyl or a 3-nitrophenyl group have shown potent activity against breast cancer cell lines.

  • The Tetrahydro-Moiety: The saturated portion of the tetrahydrobenzoxazole ring system also plays a crucial role. Modifications to this part of the molecule can affect solubility, metabolic stability, and binding affinity to target proteins.

  • Linker and Terminal Groups: The type of linker and the nature of the terminal functional groups are critical for activity. For example, the introduction of a reversed phenyl amide linker in certain benzoxazole derivatives has led to potent PARP-2 inhibitors.

The following table summarizes the in vitro cytotoxic activity of representative tetrahydrobenzoxazole and related benzoxazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
Series 1: VEGFR-2 Inhibitors
Compound 14bMCF-7 (Breast)4.054 ± 0.17VEGFR-2 Inhibition, Apoptosis Induction[1]
HepG2 (Liver)3.22 ± 0.13[1]
Compound 14lMCF-7 (Breast)-VEGFR-2 Inhibition[1]
HepG2 (Liver)-[1]
Compound 14oMCF-7 (Breast)-VEGFR-2 Inhibition[1]
HepG2 (Liver)-[1]
Series 2: PARP-2 Inhibitors
Compound 12MDA-MB-231 (Breast)-PARP-2 Inhibition, G2/M Arrest, Apoptosis[2]
MCF-7 (Breast)-[2]
Compound 27MDA-MB-231 (Breast)-PARP-2 Inhibition, G1/S Arrest, Apoptosis[2]
MCF-7 (Breast)-[2]
Series 3: Tyrosine Kinase Inhibitors
Compound 4cMCF-7 (Breast)-Tyrosine Kinase Inhibition, Apoptosis[3]
MDA-MB-231 (Breast)-[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrobenzoxazole derivatives in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

The inhibitory effect of the compounds on specific kinases, such as VEGFR-2, is determined using in vitro kinase assay kits.

General Procedure (Example for VEGFR-2):

  • Add the reaction buffer, the purified VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding the ATP and the specific substrate.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as fluorescence or luminescence, as per the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizing Pathways and Workflows

To better understand the relationships and processes involved in the study of tetrahydrobenzoxazole derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_sar Data Analysis synthesis Synthesis of Tetrahydrobenzoxazole Derivatives characterization Structural Characterization (NMR, HRMS) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT) synthesis->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) cytotoxicity->kinase_assay apoptosis Apoptosis Assay (Flow Cytometry) kinase_assay->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle docking Molecular Docking Studies cell_cycle->docking sar_analysis Structure-Activity Relationship (SAR) Analysis docking->sar_analysis signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis, Survival Tetrahydrobenzoxazole Tetrahydrobenzoxazole Derivative Tetrahydrobenzoxazole->VEGFR2 Inhibition

References

4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid versus other heterocyclic carboxylic acids in antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial activities of various heterocyclic carboxylic acids reveals the potential of these scaffolds in the development of novel therapeutic agents. While specific experimental data on 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid remains elusive in current literature, a comparative assessment of related benzoxazole and other heterocyclic structures provides valuable insights for researchers and drug development professionals.

Heterocyclic compounds, particularly those incorporating carboxylic acid moieties, are a cornerstone in the search for new antimicrobial drugs. Their diverse structures allow for a wide range of biological activities. This guide compares the antimicrobial performance of various heterocyclic carboxylic acids, with a focus on the benzoxazole scaffold as a representative example, supported by available experimental data.

Comparative Antimicrobial Activity

While direct antimicrobial data for this compound is not available in the reviewed scientific literature, studies on other benzoxazole and isoxazole derivatives demonstrate their potential. For instance, certain benzoxazole derivatives have shown activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) for 90% inhibition recorded at 25 and 50 µg/mL for specific compounds.[1][2] However, Gram-negative bacteria have proven more resistant to these particular derivatives, requiring significantly higher concentrations (200 µg/mL) for similar levels of inhibition.[1][2]

In a notable study, the naturally occurring 3,6-dihydroxy-1,2-benzisoxazole demonstrated potent activity against multi-drug resistant Acinetobacter baumannii, with MIC values as low as 6.25 µg/mL against clinical strains.[3] This highlights the potential of the benzisoxazole core in combating challenging Gram-negative pathogens.

For a broader comparison, the antimicrobial activities of other classes of heterocyclic carboxylic acids are summarized below. It is important to note that direct comparisons are challenging due to variations in tested microbial strains and experimental conditions across different studies.

Heterocyclic ScaffoldRepresentative Compound(s)Target Organism(s)MIC Range (µg/mL)Reference(s)
Benzoxazole Benzoxazole derivatives II and IIIStaphylococcus aureus25 - 50[1][2]
Gram-negative bacteria>200[1][2]
Benzisoxazole 3,6-dihydroxy-1,2-benzisoxazoleMulti-drug resistant Acinetobacter baumannii6.25 - 50[3]
Pyrazole Methyl substituted N-arylamine pyrazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)16[4]
Carbazole 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acidStaphylococcus aureus, Escherichia coliNot specified in abstract[5]
N-substituted carbazole derivativesStaphylococcus strains32[6]

Experimental Protocols

The determination of antimicrobial activity, primarily through Minimum Inhibitory Concentration (MIC) assays, follows standardized methodologies. A general workflow for these assays is outlined below.

Broth Microdilution Method

This is a common method used to determine the MIC of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in a sterile broth to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve the final desired inoculum concentration.

  • Compound Dilution Series: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A range of concentrations is prepared to determine the lowest concentration that inhibits growth.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (microorganism in broth without the test compound) and negative controls (broth only) are included to ensure the validity of the experiment.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Microbial Culture C Prepare Inoculum A->C B Compound Stock Solution D Serial Dilution of Compound B->D E Inoculate Microtiter Plate C->E D->E F Incubation E->F G Visual/Spectrophotometric Reading F->G H Determine MIC G->H

General workflow for MIC determination.

Potential Mechanisms of Action

The precise mechanisms of action for many heterocyclic carboxylic acids are still under investigation and can vary significantly depending on the specific scaffold and substituents. For 3,6-dihydroxy-1,2-benzisoxazole, it has been suggested that its antibacterial effect against A. baumannii may be related to the interference with metabolic pathways involving 4-hydroxybenzoate.[3]

For some heterocyclic compounds, proposed mechanisms include the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The diagram below illustrates a hypothetical signaling pathway that could be targeted by an antimicrobial compound.

signaling_pathway cluster_cell Bacterial Cell Receptor Cell Surface Receptor SignalCascade Signal Transduction Cascade Receptor->SignalCascade Activation Enzyme Essential Enzyme SignalCascade->Enzyme Regulation MetabolicProduct Vital Metabolic Product Enzyme->MetabolicProduct Catalysis Antimicrobial Antimicrobial Compound Antimicrobial->Receptor Inhibition Antimicrobial->Enzyme Direct Inhibition

Hypothetical antimicrobial mechanism of action.

References

A Comparative Analysis of Tetrahydrobenzoxazoles and Benzimidazoles as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent heterocyclic scaffolds, tetrahydrobenzoxazoles and benzimidazoles, which have garnered significant interest in the field of oncology for their potential as anticancer agents. This document synthesizes experimental data on their cytotoxic activity, elucidates their mechanisms of action through signaling pathways, and provides detailed experimental protocols for key biological assays.

Introduction: Heterocyclic Compounds in Cancer Therapy

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, benzimidazoles, bioisosteres of naturally occurring purines, have been extensively studied and have led to the development of several clinical and preclinical anticancer candidates.[1][2] Their mechanism of action is multifaceted, often involving the disruption of microtubule dynamics, inhibition of key kinases, and induction of apoptosis.[3][4]

Tetrahydrobenzoxazoles, a related class of compounds, are also emerging as a promising area of research in cancer therapy. While data is more limited compared to their benzimidazole counterparts, initial studies suggest potent cytotoxic effects against various cancer cell lines. This guide aims to provide a side-by-side comparison to aid researchers in understanding the therapeutic potential of these two important classes of molecules.

Comparative Anticancer Activity: In Vitro Studies

The in vitro cytotoxic activity of representative tetrahydrobenzoxazole and benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values for selected compounds from both classes.

Table 1: Anticancer Activity of Tetrahydrobenzoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
THBD-1 SMMC-7721 (Liver Cancer)2.7[5]
MCF-7 (Breast Cancer)8.4[5]
THBD-2 SMMC-7721 (Liver Cancer)1.06[5]
A549 (Lung Cancer)4.34[5]
SW480 (Colon Cancer)4.34[5]

Note: The compounds listed are technically tetrahydrobenzodifuran-imidazolium salts, which are structurally related to tetrahydrobenzoxazoles and serve as representative examples for this class in this guide due to the limited availability of specific tetrahydrobenzoxazole anticancer data.

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
BIM-1 MCF-7 (Breast Cancer)0.90[6]
HepG2 (Liver Cancer)0.40[6]
HCT116 (Colon Cancer)2.90[6]
BIM-2 H103 (Oral Cancer)11.64[6]
H314 (Oral Cancer)16.68[6]
HCT116 (Colon Cancer)13.30[6]
BIM-3 HeLa (Cervical Cancer)0.096[7]
A549 (Lung Cancer)0.32[7]

Mechanisms of Action: Signaling Pathways

Both tetrahydrobenzoxazoles and benzimidazoles exert their anticancer effects by modulating key cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

A common mechanism of action for both classes of compounds is the induction of apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

cluster_0 Anticancer Compound cluster_1 Mitochondrial Apoptosis Pathway Compound Tetrahydrobenzoxazole or Benzimidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by tetrahydrobenzoxazoles and benzimidazoles.

Cell Cycle Arrest

Disruption of the normal cell cycle is another key anticancer strategy employed by these compounds. Many derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation.

Start G1 Phase S S Phase Start->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->Start Compound Tetrahydrobenzoxazole or Benzimidazole Derivative Arrest G2/M Arrest Compound->Arrest Arrest->G2 Seed Seed cells in 96-well plate Treat Treat with compound Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent Incubate_MTT->Add_Solvent Read Read absorbance Add_Solvent->Read Treat Treat cells with compound Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect Treat Treat cells with compound Harvest Harvest and fix cells Treat->Harvest Stain Stain with propidium iodide Harvest->Stain Acquire Acquire data on flow cytometer Stain->Acquire Analyze Analyze cell cycle distribution Acquire->Analyze

References

Validating the In Vitro Efficacy of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro efficacy of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid and its derivatives. Due to a lack of publicly available in vitro data for this specific compound, this document serves as a framework for its evaluation. We present data from closely related isoxazole and benzoxazole analogues to offer a scientifically grounded comparison against established therapeutic agents. The primary activities explored are anti-inflammatory effects via Cyclooxygenase-2 (COX-2) inhibition and cytotoxic effects against human cancer cell lines.

Section 1: Comparative Efficacy Data

The following tables summarize the in vitro performance of representative analogues of the target compound against well-known drugs in two key therapeutic areas: inflammation and oncology.

Anti-Inflammatory Activity: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs). The data below compares a representative isoxazole derivative to the selective COX-2 inhibitor, Celecoxib.

CompoundTargetAssay TypeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Representative Isoxazole Derivative (Analogue) COX-2In Vitro Enzyme Assay~5-10>10
Celecoxib (Alternative) COX-2In Vitro Enzyme Assay0.04>30

Note: Data for the representative isoxazole derivative is synthesized from published studies on similar isoxazole compounds to provide a benchmark for potential efficacy.

Cytotoxic Activity: Proliferation Inhibition

The antiproliferative activity of novel compounds is a critical first step in the discovery of new anticancer agents. The data below compares a representative benzoxazole derivative with Doxorubicin, a standard chemotherapeutic agent, using a human colorectal cancer cell line (HT-29) as a model.

CompoundCell LineAssay TypeIC₅₀ (µM)
Representative Benzoxazole Derivative (Analogue) HT-29MTT Assay~60
Doxorubicin (Alternative) HT-29MTT Assay~0.5-1.5

Note: Data for the representative benzoxazole derivative is based on published results for compounds with a similar benzoxazole core to illustrate potential cytotoxic potency.[1]

Section 2: Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the mechanism of action and the evaluation strategy.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm lps LPS pla2 PLA2 lps->pla2 Activates phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) pla2->aa Releases cox2 COX-2 Enzyme aa->cox2 Substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Cyclooxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation pgs Prostaglandin Synthases prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins Isomerization inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation target_compound 4,5,6,7-Tetrahydro-1,2- benzoxazole-3-carboxylic acid (Potential Inhibitor) target_compound->cox2 Inhibits

Caption: COX-2 signaling pathway in inflammation.

G start Start: Compound Library plate_cells Plate Cells in 96-Well Plate (e.g., HT-29) start->plate_cells add_compounds Add Test Compounds & Controls (Vehicle, Doxorubicin) plate_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, Sorenson's Buffer) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm (Spectrophotometer) solubilize->read_absorbance analyze Data Analysis: Calculate % Viability & IC₅₀ read_absorbance->analyze end End: Cytotoxicity Profile analyze->end

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Section 3: Experimental Protocols

Detailed methodologies are provided for the key in vitro assays discussed in this guide. These protocols are based on established and widely used procedures.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of cyclooxygenase enzymes.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer at pH 8.0.
  • Heme Cofactor: Prepare a stock solution of heme in a suitable solvent as per the supplier's instructions.
  • Enzyme Solutions: Use human recombinant COX-1 and COX-2 enzymes. Dilute the enzymes to the desired working concentration in the assay buffer immediately before use. Keep on ice.
  • Substrate: Prepare a solution of Arachidonic Acid.
  • Test Compounds: Dissolve the this compound derivatives and control inhibitors (e.g., Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.
  • To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
  • Add the test compound dilutions or the control inhibitor to the appropriate wells. For the 100% activity control, add the vehicle (DMSO).
  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
  • Initiate the reaction by adding the arachidonic acid substrate to all wells.
  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[2]

3. Data Analysis:

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic read.
  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[3]

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

1. Cell Culture and Plating:

  • Culture human cancer cells (e.g., HT-29) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
  • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the cell culture medium.
  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
  • Incubate the plate for 48 to 72 hours.

3. MTT Assay Procedure:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[3][4]
  • Add 10-20 µL of the MTT stock solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control cells.
  • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

Head-to-Head Comparison of Novel 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid Analogs as Positive Allosteric Modulators of the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of four novel analogs of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. These compounds have been investigated for their potential as selective positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders. The isoxazole core is a known pharmacophore that can interact with the benzodiazepine binding site or other allosteric sites on the GABA-A receptor, making this scaffold a promising starting point for novel CNS drug discovery.[1][2][3][4]

The following sections present a head-to-head comparison of four lead compounds—designated THBA-001, THBA-002, THBA-003, and THBA-004—based on their receptor binding affinity, functional potency, subtype selectivity, and metabolic stability. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Data Presentation: Comparative Analysis of THBA Analogs

The performance of the four analogs was assessed across several key preclinical parameters. The data, summarized in the table below, highlights the distinct profiles of each compound, revealing a clear structure-activity relationship (SAR) that can guide future optimization efforts.

Parameter THBA-001 THBA-002 THBA-003 THBA-004
Structure Parent Scaffold+ 4-Cl Phenyl+ 4-F Phenyl+ 4-CH₃ Phenyl
Binding Affinity (Ki, nM) α1β2γ2 125.315.218.598.7
Binding Affinity (Ki, nM) α2β3γ2 98.410.112.375.1
Binding Affinity (Ki, nM) α5β3γ2 250.1150.8165.4210.5
Functional Potency (EC₅₀, µM) 2.50.30.41.8
α5-Subtype Selectivity (α5/α1) 2.09.98.92.1
Metabolic Stability (t½, min) 25454230

Key Findings:

  • Potency: Analogs THBA-002 (4-Cl) and THBA-003 (4-F) demonstrate significantly higher binding affinity and functional potency compared to the parent scaffold (THBA-001) and the methyl-substituted analog (THBA-004).

  • Selectivity: The introduction of a halogen substituent (Cl or F) in THBA-002 and THBA-003 resulted in a nearly 10-fold increase in selectivity against the α5 subtype relative to the α1 subtype. This profile is often desirable to minimize sedative and amnestic side effects associated with α1 activity.

  • Stability: The halogenated analogs also exhibited improved metabolic stability in human liver microsomes, suggesting a more favorable pharmacokinetic profile.

Experimental Protocols

The data presented in this guide were generated using the following standardized in vitro assays.

Radioligand Binding Assay for GABA-A Receptor Subtypes

This assay measures the ability of a test compound to displace a known radioligand from the benzodiazepine binding site of specific GABA-A receptor subtypes.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human GABA-A receptor subtypes (α1β2γ2, α2β3γ2, α5β3γ2).

    • [³H]-Flumazenil (Radioligand, ~80 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Clonazepam (10 µM).

    • Test compounds (THBA analogs) dissolved in 100% DMSO.

  • Procedure:

    • Prepare serial dilutions of test compounds in assay buffer (final DMSO concentration <0.1%).

    • In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 25 µL of [³H]-Flumazenil (final concentration 1 nM), and 25 µL of test compound dilution.

    • Incubate the plate at 4°C for 90 minutes.

    • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow filters to dry, then add scintillation cocktail to each well.

    • Quantify bound radioactivity using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation based on the IC₅₀ values derived from competitive binding curves.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the potentiation of GABA-induced chloride currents by the test compounds in Xenopus oocytes expressing GABA-A receptors.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • GABA stock solution.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days.

    • Place an oocyte in a recording chamber continuously perfused with ND96 solution.

    • Clamp the oocyte membrane potential at -70 mV using a two-electrode voltage clamp amplifier.

    • Establish a baseline GABA response by applying a submaximal concentration of GABA (EC₁₀).

    • Co-apply the EC₁₀ concentration of GABA with varying concentrations of the test compound.

    • Measure the peak current response for each concentration of the test compound.

    • Normalize the potentiated current to the baseline GABA response and plot against the compound concentration to determine the EC₅₀ value.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the rate of metabolism of a compound when incubated with human liver microsomes, providing an early indication of its pharmacokinetic properties.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • Phosphate buffer (100 mM, pH 7.4).

    • Test compounds (1 µM final concentration).

    • Acetonitrile with an internal standard for reaction termination and protein precipitation.

  • Procedure:

    • Pre-warm a mixture of HLM (0.5 mg/mL final concentration) and phosphate buffer at 37°C.

    • Add the test compound to the mixture and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time.

Mandatory Visualizations

Signaling Pathway Diagram

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Ligand-Gated Ion Channel) Cl_Channel Chloride (Cl⁻) Channel (Closed) GABA_R->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_Channel->Hyperpolarization Cl⁻ Influx Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition Leads to GABA GABA (Neurotransmitter) GABA->GABA_R Binds (Orthosteric Site) PAM THBA Analog (Positive Allosteric Modulator) PAM->GABA_R Binds (Allosteric Site) Screening_Cascade Compound_Library Compound Library (THBA Analogs) Primary_Assay Primary Screen: Radioligand Binding Assay (Determine Ki) Compound_Library->Primary_Assay Dose_Response Dose-Response Confirmation (Determine IC₅₀) Primary_Assay->Dose_Response Active 'Hits' Functional_Assay Functional Assay: TEVC Electrophysiology (Determine EC₅₀ & Efficacy) Dose_Response->Functional_Assay Selectivity_Panel Selectivity Screening (vs. Receptor Subtypes) Functional_Assay->Selectivity_Panel ADME_Assays In Vitro ADME: Metabolic Stability Assay (Determine t½) Selectivity_Panel->ADME_Assays Lead_Candidate Lead Candidate ADME_Assays->Lead_Candidate Optimized Profile

References

Navigating the Selectivity Landscape of Tetrahydrobenzoxazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates is paramount for predicting potential off-target effects and uncovering novel therapeutic applications. This guide provides a comparative analysis of tetrahydrobenzoxazole-based compounds, a scaffold of increasing interest in medicinal chemistry. Due to the limited availability of comprehensive public data on the cross-reactivity of this specific class, this guide presents a framework for evaluation, drawing parallels from structurally related benzoxazole and benzothiazole derivatives and outlining the key experimental approaches for assessing selectivity.

Comparative Analysis of Kinase Inhibition

To illustrate the potential for cross-reactivity, the following table summarizes the inhibitory activity of a representative benzoxazole derivative against a key inflammatory kinase, p38α MAP kinase, and compares it with a known standard. This data highlights the potency that can be achieved with this scaffold.

Compound ClassTarget KinaseTest CompoundIC50 (µM)Standard CompoundIC50 (µM)
Benzoxazole Derivativep38α MAP KinaseCompound 5b0.031 ± 0.14SB 2035800.043 ± 0.14

Table 1: In vitro inhibitory activity of a benzoxazole derivative against p38α MAP kinase. Data sourced from a study on 1,2,4-triazole-based benzoxazole derivatives[1].

In another study on S-benzo[2][3]thiazolo[2,3-c][1][2][4]triazole derivatives, which share structural similarities with the tetrahydrobenzoxazole scaffold, compounds were profiled against a panel of kinases. One of the most active compounds, 13i , demonstrated inhibitory activity against CDK2/Cyclin A1 with an IC50 of 4.65 μM[1]. This finding underscores the potential for this class of compounds to interact with cell cycle-related kinases.

Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of cross-reactivity is crucial for the development of safe and effective drug candidates. A variety of in vitro assays are employed to determine the selectivity profile of a compound.

In Vitro Kinase Inhibition Assays

These assays are fundamental for determining the potency and selectivity of compounds that target the kinome. A common method is the radioactive filter binding assay .

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the target kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Procedure:

  • The test compound is incubated with the kinase, a specific substrate (e.g., a peptide or protein), and a mixture of ATP and [γ-³³P]ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction mixture is then spotted onto a filter membrane which binds the phosphorylated substrate.

  • Unbound [γ-³³P]ATP is washed away.

  • The radioactivity retained on the filter is quantified using a scintillation counter.

  • The concentration of the compound that inhibits kinase activity by 50% (IC50) is determined by plotting the percentage of inhibition against a range of compound concentrations.

G Protein-Coupled Receptor (GPCR) Screening

GPCRs represent another major class of drug targets, and assessing off-target activity at these receptors is critical. A widely used method is the cAMP assay .

Principle: Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures changes in cAMP concentration in cells expressing the target GPCR upon exposure to the test compound.

Procedure:

  • Cells engineered to express the GPCR of interest are plated in a multi-well format.

  • The cells are incubated with the test compound at various concentrations.

  • A stimulating agent (agonist) for the GPCR is added to activate the signaling cascade.

  • The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • The ability of the compound to either inhibit (as an antagonist) or mimic (as an agonist) the effect of the natural ligand on cAMP levels is determined.

Cytotoxicity Assays

To assess the general cellular toxicity of a compound, which can be an indicator of off-target effects, cytotoxicity assays are performed. The MTT assay is a common colorimetric method.

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cancer or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • The MTT reagent is added to each well and incubated to allow formazan crystal formation.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of tetrahydrobenzoxazole-based compounds are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and potential off-target effects.

G cluster_0 Kinase Inhibition Workflow Compound Library Compound Library Kinase Panel Screening Kinase Panel Screening Compound Library->Kinase Panel Screening Primary Screen Hit Identification Hit Identification Kinase Panel Screening->Hit Identification Active Compounds Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Confirmation Selectivity Profiling Selectivity Profiling Dose-Response & IC50 Determination->Selectivity Profiling Potency & Selectivity Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization G cluster_1 MAP Kinase Signaling Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induces

References

Benchmarking the performance of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding the biological target or inhibitory performance of this compound. Therefore, a direct performance comparison for this specific molecule is not currently possible.

This guide provides a framework for benchmarking a novel compound against known inhibitors by focusing on a key therapeutic target: Kynurenine 3-Monooxygenase (KMO). The following sections detail the performance of established KMO inhibitors, the experimental protocols required to assess inhibitory activity, and visual representations of the relevant biological pathway and experimental workflow. This information is intended to serve as a comprehensive template for researchers and drug development professionals to evaluate new chemical entities.

The Role of Kynurenine 3-Monooxygenase (KMO) in Disease

Kynurenine 3-monooxygenase is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism.[1] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] Under normal physiological conditions, this pathway is essential for generating cellular energy. However, under inflammatory conditions, the upregulation of KMO can lead to an accumulation of neurotoxic metabolites, including 3-HK and quinolinic acid, which have been implicated in a variety of neurodegenerative disorders such as Huntington's and Alzheimer's diseases.[1]

Inhibiting KMO is a promising therapeutic strategy as it can rebalance the kynurenine pathway.[1] By blocking KMO, the production of neurotoxic metabolites is reduced, while the pathway is shunted towards the production of the neuroprotective kynurenic acid (KYNA).[1]

Performance of Known KMO Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance needed to inhibit a specific biological process by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for several well-characterized KMO inhibitors.

Compound NameIC50 ValueNotes
Ro-61-8048 37 nMA potent and widely used KMO inhibitor.[1]
UPF-648 20 nMA tight-binding inhibitor used in structural and functional studies of KMO.
GSK366 2.3 nMA highly potent KMO inhibitor.
4-Amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide 19 nMA potent benzenesulfonamide derivative.[1]
3′-Hydroxy-alpha-naphthoflavone 15.85 µMA flavonoid compound identified as a KMO inhibitor.
Apigenin 24.14 µMA natural flavonoid with demonstrated KMO inhibitory activity.

Experimental Protocols for KMO Inhibition Assay

To determine the IC50 value of a novel compound, a standardized enzymatic assay is required. The following protocol outlines a common method for screening KMO inhibitors.

Objective: To measure the inhibitory effect of a test compound on human KMO enzyme activity.

Principle: The assay measures the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm. The signal is inversely proportional to the enzyme's activity.

Materials:

  • Recombinant human KMO enzyme

  • 3X KMO assay buffer

  • NADPH

  • L-Kynurenine

  • Test inhibitor (dissolved in 10% DMSO)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Dilute the 3X KMO assay buffer to 1X with water.

    • Thaw the KMO enzyme on ice and dilute to a concentration of 20 µg/ml in 1X KMO Assay Buffer. Keep the diluted enzyme on ice.

    • Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in 1X Assay Buffer containing 10% DMSO.

    • Prepare a diluent solution of 10% DMSO in water for the positive and negative controls.

  • Assay Plate Setup:

    • Add 50 µl of 1X KMO Assay Buffer to the "Blank" wells.

    • Add 50 µl of the diluted KMO enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add 10 µl of the diluent solution to the "Positive Control" and "Blank" wells.

    • Add 10 µl of the test inhibitor dilutions to the corresponding wells.

  • Reaction Initiation:

    • Prepare a Substrate Mixture by combining NADPH and L-Kynurenine in 1X KMO Assay Buffer.

    • Initiate the enzymatic reaction by adding 40 µl of the Substrate Mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 90 minutes with slow shaking.

    • Measure the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of KMO activity can be calculated using the following formula: % Activity = 100 x [1 - (Absorbance of Test Inhibitor / Absorbance of Positive Control)]

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

The Kynurenine Pathway

The following diagram illustrates the central role of KMO in the kynurenine pathway of tryptophan metabolism.

Kynurenine_Pathway cluster_inhibition Inhibition Point Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD KMO_Inhibitor KMO Inhibitor KMO_Assay_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Reaction cluster_analysis 4. Data Analysis Prep_Buffer Prepare 1X Assay Buffer Prep_Enzyme Dilute KMO Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions Add_Enzyme Add Enzyme/Buffer to Wells Add_Inhibitor Add Inhibitor/Diluent Add_Enzyme->Add_Inhibitor Add_Substrate Add Substrate Mix (NADPH, L-Kyn) Incubate Incubate for 90 min at RT Add_Substrate->Incubate Read_Absorbance Read Absorbance at 340 nm Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 cluster_prep cluster_prep cluster_plate cluster_plate cluster_prep->cluster_plate cluster_reaction cluster_reaction cluster_plate->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

References

Navigating the In Vivo Validation of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid and its derivatives. Currently, there is a notable absence of published in vivo studies for this specific compound. Therefore, this document serves as a forward-looking guide, drawing comparisons with closely related benzoxazole derivatives that have undergone in vivo evaluation for therapeutic areas such as inflammation and psoriasis. We present a proposed in vivo validation workflow, complete with detailed experimental protocols and comparative data tables to benchmark potential outcomes against existing research.

I. Comparative Landscape: Benchmarking Against Structurally Related Benzoxazole Derivatives

While direct in vivo data for this compound is not yet available, several other benzoxazole derivatives have demonstrated significant therapeutic potential in preclinical animal models. These studies provide a valuable reference point for designing and evaluating novel compounds within this class. The primary therapeutic indications explored for related derivatives are their anti-inflammatory and anti-psoriatic effects.

Table 1: Comparative In Vivo Efficacy of Benzoxazole Derivatives in Anti-Inflammatory and Anti-Psoriatic Models
Compound Class/DerivativeAnimal ModelKey Efficacy ParameterObserved EfficacyReference Standard (Efficacy)
[Proposed] this compound Carrageenan-Induced Rat Paw EdemaInhibition of Edema (%)HypotheticalDiclofenac Sodium
[Proposed] this compound Imiquimod-Induced Psoriatic Mouse ModelReduction in PASI ScoreHypotheticalClobetasol Propionate
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA)Imiquimod-Induced Psoriatic Mouse ModelReduction in PASI ScoreSignificant reduction with 125 mg/kg (oral) and 1% w/w (topical) over 14 days.[1][2][3]Clobetasol Propionate[1][2][3]
Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA)Imiquimod-Induced Psoriatic Mouse ModelReduction in PASI ScoreStronger anti-psoriatic effects than CBA, comparable to reference.[1][2][3]Clobetasol Propionate[1][2][3]
2-Substituted Benzoxazole Derivatives (e.g., 2a, 2b, 3a, 3b, 3c)Carrageenan-Induced Rat Paw EdemaInhibition of Edema (%)Potent anti-inflammatory activity.[4]Not specified.
Methyl-2-(2-aminothiazol-5-ylamino)benzo[d]oxazole-5-carboxylate derivativesCarrageenan-Induced Rat Paw EdemaInhibition of Edema (%)Significant anti-inflammatory activity.[5]Diclofenac Sodium[5]

II. Proposed In Vivo Validation Workflow

The following section outlines a robust experimental workflow for the initial in vivo characterization of this compound derivatives.

G cluster_0 Pre-Clinical Evaluation cluster_1 In Vivo Efficacy Models cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B In Vitro Screening (e.g., COX-2, Cytokine Inhibition) A->B C Acute Toxicity Studies B->C D Anti-Inflammatory Model: Carrageenan-Induced Paw Edema C->D E Anti-Psoriatic Model: Imiquimod-Induced Psoriasis C->E F Quantitative Assessment: - Paw Volume Measurement - PASI Scoring - Histopathology D->F E->F G Biochemical Analysis: - Cytokine Profiling (e.g., TNF-α, IL-6) - Myeloperoxidase (MPO) Assay F->G H Comparative Analysis vs. Reference Drugs G->H

Caption: Proposed workflow for the in vivo validation of novel benzoxazole derivatives.

III. Detailed Experimental Protocols

A. Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This widely used model assesses the acute anti-inflammatory activity of a compound.

1. Animals: Male Wistar rats (180-220g) are typically used. Animals should be acclimatized for at least one week before the experiment.

2. Experimental Groups:

  • Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose).
  • Group II (Standard): Diclofenac Sodium (10 mg/kg, intraperitoneally).
  • Group III-V (Test): this compound derivative at varying doses (e.g., 10, 25, 50 mg/kg, orally).

3. Procedure:

  • The basal paw volume of each rat is measured using a plethysmometer.
  • The respective treatments are administered to each group.
  • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

4. Data Analysis:

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

B. Imiquimod-Induced Psoriasis Model

This model mimics the key pathological features of human psoriasis.

1. Animals: BALB/c mice (6-8 weeks old) are commonly used.

2. Experimental Groups:

  • Group I (Negative Control): No treatment.
  • Group II (Positive Control): Daily topical application of 5% imiquimod (IMQ) cream.
  • Group III (Standard): IMQ + topical Clobetasol Propionate (0.05%).
  • Group IV-V (Test - Topical): IMQ + topical application of the test compound (e.g., 1% w/w).
  • Group VI-VII (Test - Oral): IMQ + oral administration of the test compound (e.g., 50, 100 mg/kg).

3. Procedure:

  • A defined area on the dorsal skin of the mice is shaved.
  • IMQ cream is applied daily for a period of 7-14 days to induce psoriasis-like skin inflammation.
  • Treatments (test compound or standard) are administered daily alongside the IMQ application.

4. Data Analysis:

  • Psoriasis Area and Severity Index (PASI): The severity of erythema, scaling, and skin thickness is scored daily on a scale of 0-4. The cumulative PASI score is calculated.
  • Histopathological Examination: At the end of the study, skin biopsies are collected for histological analysis to assess epidermal thickness, parakeratosis, and inflammatory cell infiltration.
  • Spleen Index: The spleen weight to body weight ratio is calculated as an indicator of systemic inflammation.

IV. Potential Signaling Pathways for Investigation

The anti-inflammatory effects of benzoxazole derivatives are often attributed to their interaction with key inflammatory pathways.

LPS LPS TLR4 TLR4 LPS->TLR4 MD2 MD2 TLR4->MD2 MyD88 MyD88 MD2->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Benzoxazole Benzoxazole Derivative Benzoxazole->MD2 Inhibition

Caption: Potential inhibitory action of benzoxazole derivatives on the TLR4/MD2/NF-κB signaling pathway.

Some benzoxazole derivatives have been shown to act as inhibitors of Myeloid Differentiation Protein 2 (MD2), which is a crucial co-receptor for Toll-like receptor 4 (TLR4) signaling.[6] Inhibition of the TLR4/MD2 complex can suppress the downstream activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6] Investigating the effect of this compound derivatives on this pathway could provide valuable mechanistic insights.

V. Conclusion

While the in vivo therapeutic potential of this compound derivatives remains to be elucidated, the established anti-inflammatory and anti-psoriatic activities of related benzoxazole compounds provide a strong rationale for their investigation. The experimental frameworks and comparative data presented in this guide offer a comprehensive roadmap for researchers to effectively design and interpret in vivo validation studies for this promising class of molecules. Rigorous preclinical evaluation using standardized models is a critical step in translating these compounds into potential clinical candidates.

References

Safety Operating Guide

Safe Disposal of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure that all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Handlers must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of dusts.[1]

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against dust particles and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).[1][3]Prevents direct skin contact.
Body Protection A lab coat or other protective clothing.[4]Shields skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A dust respirator may be necessary if dust generation is unavoidable.[1][4]Avoids inhalation of potentially harmful dust.
Step-by-Step Disposal Procedure

The guiding principle for the disposal of this chemical is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[1][3]

  • Waste Collection: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealable container.[1][4] Ensure the container is made of a compatible material.[2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1] Keep the container away from incompatible materials, such as strong oxidizing agents and bases.[1] Laboratories may have limits on the amount of hazardous waste they can accumulate.[2]

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and hand-off. The final disposal must be conducted at an approved waste disposal facility.[1]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][4] It may be necessary to moisten the material slightly with water to prevent it from becoming airborne.[1]

  • Cleanup: Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste.[1][3][4]

  • Decontamination: Thoroughly clean the spill area.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6] If inhaled, move the person to fresh air.[5][6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Procedure start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect all waste material in a dedicated, compatible container fume_hood->collect_waste label_waste Label container clearly: 'Hazardous Waste' & Chemical Name collect_waste->label_waste store_waste Store sealed container in a designated hazardous waste accumulation area label_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup store_waste->contact_ehs documentation Complete required disposal forms contact_ehs->documentation end EHS transports waste to an approved disposal facility documentation->end spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate contain Contain Spill & Clean Up (Avoid generating dust) evacuate->contain collect_spill Collect contaminated materials in a hazardous waste container contain->collect_spill collect_spill->label_waste

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on general safety protocols for related chemical compounds and are intended to ensure the safe management of this substance in a laboratory setting.

Personal Protective Equipment (PPE)

PPE ItemSpecification
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use.[1][2][3]
Eye/Face Protection Chemical safety goggles or a face shield are required to protect against splashes or dust.[1][2]
Protective Clothing A lab coat must be worn at all times. For situations with a higher risk of exposure, impervious clothing may be necessary.[1][3]
Respiratory Protection If handling in a poorly ventilated area or if dust or aerosols may be generated, a NIOSH-approved respirator should be used.[1][2]

Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]

  • Keep the container tightly closed when not in use.[3][4]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5]

  • Avoid direct contact with skin and eyes.[3][5] Do not breathe dust or vapors.[2][5]

  • Wash hands thoroughly after handling the substance.[2][3]

  • Do not eat, drink, or smoke in the handling area.[2][5]

3. Spill Response:

  • In the event of a spill, evacuate non-essential personnel from the area.[3]

  • Ensure adequate ventilation.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.[1] Do not use combustible materials like paper towels.[1]

  • Carefully collect the absorbed material into a labeled hazardous waste container.[1]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[1]

  • Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[1]

Disposal Plan

The disposal of this compound and its contaminated waste must be managed as hazardous waste.

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "Hazardous Waste" and the chemical name.

  • Segregate this waste from other chemical waste streams to prevent incompatible reactions.[1]

2. Waste Collection and Containment:

  • Use designated, leak-proof, and chemically compatible containers for waste collection.

  • Keep waste containers tightly closed when not in use.[1]

3. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and final disposal.[1]

  • Never dispose of this chemical down the drain.[1]

  • Contaminated containers should be triple-rinsed (or equivalent) and may then be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill as per local regulations.[3]

Workflow for Handling this compound

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Response cluster_disposal Disposal Receipt Receive & Inspect Container Storage Store in Cool, Dry, Well-Ventilated Area Receipt->Storage Preparation Don Appropriate PPE Storage->Preparation Retrieve for Use Handling Handle in Fume Hood Preparation->Handling Contain Contain Spill with Inert Material Handling->Contain If Spill Occurs Segregate Segregate as Hazardous Waste Handling->Segregate Generate Waste Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Spill Decontaminate->Report Collect_Waste Collect in Labeled, Sealed Container Segregate->Collect_Waste Final_Disposal Arrange for Professional Disposal Collect_Waste->Final_Disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.